molecular formula C6H2N4O B3065256 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile CAS No. 343864-91-5

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Cat. No.: B3065256
CAS No.: 343864-91-5
M. Wt: 146.11 g/mol
InChI Key: VCLUOFBFTWUWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile is a useful research compound. Its molecular formula is C6H2N4O and its molecular weight is 146.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-1H-pyridazine-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O/c7-1-4-3-9-10-6(11)5(4)2-8/h3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLUOFBFTWUWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507458
Record name 6-Oxo-1,6-dihydropyridazine-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343864-91-5
Record name 6-Oxo-1,6-dihydropyridazine-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile, a heterocyclic compound belonging to the pyridazinone class of molecules. While specific experimental data for this exact dicarbonitrile derivative is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader pyridazinone chemical space to offer valuable insights for researchers and drug development professionals. The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile features a pyridazinone core, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a ketone group at the 6-position.[2] This core is further substituted with two nitrile (cyano) groups at the 5-position. The tautomeric nature of pyridazinones allows them to exist in both the oxo and hydroxy forms, although the oxo form is generally predominant.[2]

The physicochemical properties of this compound are anticipated to be influenced by the polar nature of the pyridazinone ring and the two nitrile groups. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which will affect its solubility and boiling point.[2] The electron-withdrawing nature of the nitrile groups is expected to impact the electronic properties of the aromatic ring.

Table 1: Predicted Physicochemical Properties of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₂N₄OBased on IUPAC name
Molecular Weight 146.11 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow solidTypical for pyridazinone derivatives
Melting Point > 200 °C (decomposes)High melting points are common for pyridazinones due to their planar structure and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)The polar functional groups suggest some water solubility, while the heterocyclic ring favors solubility in organic solvents.
pKa Weakly acidicThe N-H proton of the pyridazinone ring can be deprotonated under basic conditions.[2]
LogP 0.5 - 1.5Estimated based on the presence of polar functional groups.

Note: The values in this table are estimations based on the general properties of pyridazinone derivatives and have not been experimentally determined for this specific compound.

Synthesis of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile: A Proposed Experimental Protocol

Proposed Synthetic Workflow:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation with Hydrazine cluster_2 Step 3: Introduction of the Second Nitrile Group A Malononitrile C Ethyl 2,3-dicyanopropanoate A->C Piperidine, Ethanol, Reflux B Ethyl Cyanoacetate B->C D Ethyl 2,3-dicyanopropanoate F 1,6-Dihydro-6-oxo-5-pyridazinecarbonitrile Intermediate D->F Ethanol, Reflux E Hydrazine Hydrate E->F G Intermediate from Step 2 I 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile G->I DMSO, Heat H Cyanating Agent (e.g., NaCN) H->I

Caption: A proposed three-step synthetic workflow for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile.

Detailed Step-by-Step Methodology:

Step 1: Synthesis of Ethyl 2,3-dicyanopropanoate

  • To a stirred solution of malononitrile (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of a 1,6-Dihydro-6-oxo-5-pyridazinecarbonitrile Intermediate

  • Dissolve the purified ethyl 2,3-dicyanopropanoate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 8-12 hours. Monitor the formation of the pyridazinone ring by TLC.

  • Upon completion, cool the mixture and remove the ethanol by rotary evaporation.

  • The resulting solid can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pyridazinone intermediate.

Step 3: Synthesis of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

  • Dissolve the intermediate from Step 2 (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a cyanating agent such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN) (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. The progress of the cyanation reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and then dry it under vacuum.

  • The final product can be further purified by recrystallization.

Trustworthiness of the Protocol: This proposed protocol is based on well-established and frequently utilized reactions in heterocyclic chemistry, namely the Knoevenagel condensation and cyclocondensation with hydrazine to form the pyridazinone ring. The final cyanation step is a standard method for introducing nitrile groups onto heterocyclic systems. Each step includes a purification method to ensure the integrity of the subsequent reaction.

Potential Biological Activities and Mechanism of Action

Pyridazine and pyridazinone derivatives are known to possess a wide spectrum of pharmacological activities.[3] The presence of the dicarbonitrile functionality in the target molecule could confer unique biological properties.

Potential Therapeutic Areas:

  • Anticancer Activity: Many pyridazinone derivatives have demonstrated potent anticancer activities by targeting various signaling pathways involved in cell proliferation and survival.[3]

  • Anti-inflammatory and Analgesic Effects: The pyridazinone scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their antihypertensive and cardiotonic properties.[3]

  • Antimicrobial and Antiviral Activities: The pyridazine ring is a key component in various compounds with demonstrated antibacterial, antifungal, and antiviral efficacy.[3]

Potential Mechanism of Action: Kinase Inhibition

A common mechanism of action for many biologically active pyridazinone derivatives is the inhibition of protein kinases.[4] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The planar structure of the pyridazinone ring allows it to fit into the ATP-binding pocket of various kinases, leading to their inhibition.

G cluster_0 Generalized Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile E->B Inhibits E->C Inhibits

Caption: A generalized signaling pathway illustrating the potential mechanism of action of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile as a kinase inhibitor.

Conclusion

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile represents an intriguing, yet underexplored, member of the pyridazinone family. Based on the extensive research into related compounds, it holds significant potential for applications in drug discovery, particularly in the areas of oncology, inflammation, and cardiovascular disease. The proposed synthetic pathway provides a rational starting point for its chemical synthesis and subsequent biological evaluation. Further research is warranted to isolate and characterize this compound, and to fully elucidate its pharmacological profile and mechanism of action.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1124.
  • Scientific Publisher. (2022). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.
  • BenchChem. (2025). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • Journal of Organic and Pharmaceutical Chemistry. (2019).
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile.
  • ResearchGate. (2017). synthesis, reactions and charactarizations of 6-thioxo-1,6-dihydro-2,3-bipyredine-5-carbonitrile.
  • SpectraBase. (n.d.). 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydro-3,5-pyridinedicarbonitrile.
  • CAS Common Chemistry. (n.d.). 1-Butyl-5-[2-(4-chlorophenyl)diazenyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile.
  • Google Patents. (n.d.). WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1.
  • Inxight Drugs. (n.d.). 2,3-DIHYDRO-5,6-DIMETHYL-3-OXO-4-PYRIDAZINECARBONITRILE.
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • MDPI. (2010). 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide.
  • Journal of Medicinal Chemistry. (1977). Antiallergy agents. 1. 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters.
  • PMC. (n.d.). Synthesis of a New Scaffold:the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus.
  • CAS Common Chemistry. (n.d.). 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarbonitrile.
  • Google Patents. (n.d.). DE69504824D1 - SUBSTITUTED 5,6-DIHYDRO-5-OXO-1,4-DITHIINO- (2,3-D) PYRIDAZINE DICARBONITRILES, THE COMPOSITIONS THEREOF, AND THEIR USE AS AN ANTIMICROBIAL AGENT.
  • PubChem. (n.d.). 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
  • PubChem. (n.d.). 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid.
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • NIST WebBook. (n.d.). 2-Pyrimidinecarbamonitrile, 1,6-dihydro-4-methyl-6-oxo-.
  • SpectraBase. (n.d.). N-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl)glycine.
  • Santa Cruz Biotechnology. (n.d.). 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile.
  • University of California, Irvine. (n.d.). Pyridazine.
  • ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.
  • MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • PMC. (2025).
  • PubChem. (n.d.). Azenosertib.
  • PubChem. (n.d.). Ziresovir..d.). Ziresovir.

Sources

Technical Guide: Synthesis of 1,6-Dihydro-6-oxo-3,5-pyridazinedicarbonitrile

[1]

Executive Summary

Target Molecule: 1,6-Dihydro-6-oxo-3,5-pyridazinedicarbonitrile (C₆H₂N₄O) CAS Registry Number (Analog): 124315-52-2 (refers to the 1-phenyl-4-methyl derivative) Core Scaffold: Pyridazin-3(2H)-one Primary Applications: Precursor for high-performance disperse dyes, agrochemicals, and bioactive heterocyclic pharmacophores (e.g., kinase inhibitors).[1][2]

This guide presents a high-fidelity synthesis strategy focusing on the Diazo-Coupling/Cyclization Protocol , which offers superior regiocontrol compared to the direct condensation of hydrazine with tetracyanoethylene (which typically favors pyrazole formation).[1]

Retrosynthetic Analysis

The construction of the pyridazine-3,5-dicarbonitrile core relies on the formation of the N–N bond (via diazo coupling or hydrazine condensation) and the subsequent closure of the C3–C4–C5–C6 ring.

  • Disconnection A (C3–C4): Reaction of a hydrazone intermediate with an active methylene compound (e.g., malononitrile).

  • Disconnection B (N1–C6): Cyclization of an acyclic dicyano-hydrazone precursor.[1]

The most robust pathway involves the Knoevenagel-type condensation of an arylhydrazone (derived from a diazonium salt and an active methylene) with a second equivalent of a nitrile-containing nucleophile.[1]

RetrosynthesisTarget1,6-Dihydro-6-oxo-3,5-pyridazinedicarbonitrileIntermediateArylhydrazone Intermediate(e.g., from Cyanoacetamide)Target->Intermediate Cyclization (-H2O/ROH)PrecursorsActive Methylene (Cyanoacetamide)+ Diazonium Salt+ MalononitrileIntermediate->Precursors Diazo Coupling

Figure 1: Retrosynthetic logic flow for the 6-oxo-3,5-dicarbonitrile scaffold.[1]

Primary Synthesis Pathway: The Hydrazone-Malononitrile Cyclization

This protocol avoids the formation of thermodynamic pyrazole byproducts by establishing the C–N–N–C backbone before ring closure.[1]

Phase 1: Preparation of the Hydrazone Intermediate

The synthesis begins with the diazo coupling of an aniline derivative (acting as a temporary carrier or if the N1-aryl derivative is desired) with cyanoacetamide. For the N1-unsubstituted (N-H) target, a hydrolyzable protecting group or direct hydrazine condensation is used.

Reagents:

  • Aniline (or 4-Methoxy-aniline for easier cleavage)[1]

  • Sodium Nitrite (NaNO₂) / HCl (for diazotization)

  • Cyanoacetamide (Active methylene component)[3]

  • Sodium Acetate (Buffer)

Mechanism: The diazonium ion attacks the active methylene carbon of cyanoacetamide, forming a phenylhydrazono-cyanoacetamide intermediate.

Phase 2: Cyclization with Malononitrile

The hydrazone intermediate is condensed with malononitrile in the presence of a base to close the pyridazine ring.

Reagents:

  • Phenylhydrazono-cyanoacetamide (from Phase 1)[1]

  • Malononitrile (CH₂(CN)₂)

  • Catalyst: Piperidine or Triethylamine (Et₃N)

  • Solvent: Ethanol or DMF

Reaction Scheme:

  • Nucleophilic Attack: The deprotonated malononitrile attacks the carbonyl (or nitrile imine) carbon of the hydrazone.

  • Cyclization: Intramolecular attack of the hydrazone nitrogen onto the nitrile carbon (Thorpe-Ziegler type) or carbonyl.

  • Aromatization: Tautomerization yields the 6-oxo-pyridazinedicarbonitrile.[1]

Step-by-Step Protocol (N-Phenyl Analog Example)

Note: To obtain the N-H (1,6-dihydro) compound, use a protecting group on the hydrazine or perform oxidative cleavage of the N-PMB (para-methoxybenzyl) group post-synthesis.[1]

  • Diazotization : Dissolve aniline (0.01 mol) in HCl (3 mL) and water (5 mL). Cool to 0–5°C. Add NaNO₂ (0.7 g in 3 mL water) dropwise. Stir for 15 min.

  • Coupling : Dissolve cyanoacetamide (0.01 mol) in ethanol (30 mL) containing sodium acetate (3.0 g). Cool to 0°C. Add the diazonium solution dropwise with stirring. A yellow/orange precipitate of the hydrazone forms. Stir for 1 hour. Filter, wash with water, and dry.

  • Cyclization : Dissolve the hydrazone (0.01 mol) and malononitrile (0.01 mol) in dry ethanol (30 mL). Add catalytic piperidine (0.5 mL).

  • Reflux : Heat the mixture at reflux for 3–5 hours. The color typically deepens.

  • Isolation : Cool to room temperature. Pour into ice-water acidified with HCl. The solid product (3,5-dicyano-6-oxo-1-phenyl-pyridazine) precipitates.[1]

  • Purification : Recrystallize from ethanol/DMF (1:1).

Yield: Typically 65–80%.

Alternative Pathway: One-Pot Hydrazine Condensation

For the direct synthesis of the N-unsubstituted core, a reaction involving diethyl acetonedicarboxylate or diethyl dicyanofumarate can be adapted, though regioselectivity is lower.

Pathway: Reaction of Hydrazine Hydrate with Diethyl Dicyanofumarate .

  • Caveat: This reaction often yields 5-aminopyrazole-3,4-dicarboxylates (kinetic product).[1]

  • Modification for Pyridazine: Use of Diethyl (ethoxymethylene)malononitrile dimer equivalents or Tetracyanoethylene (TCNE) under specific acidic conditions can favor the 6-membered ring, although TCNE + Hydrazine is notoriously difficult to control toward pyridazine.

Recommended Route for N-H Target: Synthesize the N-benzyl derivative via the Primary Pathway (using benzylamine/benzylhydrazine), then deprotect using AlCl₃/Toluene or hydrogenation (Pd/C) to afford the free 1,6-dihydro-6-oxo-3,5-pyridazinedicarbonitrile .[1]

Quantitative Data & Process Parameters

ParameterStandard ConditionOptimization RangeImpact
Stoichiometry 1:1 (Hydrazone : Malononitrile)1:1.1 Excess NitrileExcess malononitrile improves yield by driving equilibrium.[1]
Temperature 78°C (Ethanol Reflux)60–100°CHigher temps favor aromatization but increase tar formation.
Catalyst Piperidine (5 mol%)Et₃N, DABCOStronger bases may cause ring opening; piperidine is optimal.
pH (Coupling) 4.0–5.0 (Acetate Buffer)3.0–6.0Critical for diazo coupling; too acidic prevents coupling, too basic degrades diazo.

Visualization of Reaction Mechanism[4]

ReactionMechanismcluster_0Step 1: Hydrazone Formationcluster_1Step 2: CyclizationAnilineAniline(Ar-NH2)DiazoDiazonium Salt(Ar-N2+)Aniline->DiazoNaNO2/HClHydrazoneArylhydrazoneIntermediateDiazo->Hydrazone+ CyanoAcet(NaOAc)CyanoAcetCyanoacetamide(NC-CH2-CONH2)Intermediate_CyclicMichael AdductIntermediateHydrazone->Intermediate_Cyclic+ Malono(Piperidine)MalonoMalononitrile(CH2(CN)2)Product1,6-Dihydro-6-oxo-3,5-pyridazinedicarbonitrileIntermediate_Cyclic->Product- H2O/NH3Cyclization

Figure 2: Step-wise mechanistic pathway from diazo coupling to pyridazine ring closure.[1]

Safety & Handling

  • Cyanide Precursors: Malononitrile and cyanoacetamide liberate toxic fumes if heated to decomposition. Work in a well-ventilated fume hood.

  • Hydrazines: Phenylhydrazine and hydrazine hydrate are potential carcinogens and skin sensitizers. Use nitrile gloves and face shields.

  • Diazonium Salts: Unstable if dried. Keep in solution at 0–5°C and use immediately.

References

  • Sigma-Aldrich. (n.d.).[1] 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile. Retrieved from [1]

  • Al-Mousawi, S., Elassar, A., & El-Apasery, M. (2006). A Microwave Assisted Diazo Coupling Reaction: The Synthesis of Alkylazines and Thienopyridazines. Phosphorus, Sulfur, and Silicon and the Related Elements.[4][5] Retrieved from

  • Vandyshev, D. Y., et al. (2017). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines.... Beilstein Journal of Organic Chemistry. Retrieved from

  • Google Patents. (2013). Pyridazinone derivatives (US8927540B2). Retrieved from

Comprehensive Spectroscopic Characterization of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (also systematically indexed as 6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile, CASRN: 343864-91-5) is a highly functionalized heterocyclic scaffold. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active molecules, including[1]. Due to its dense functionalization—comprising a lactam core and vicinal dicarbonitrile groups—accurate spectroscopic characterization is paramount. This whitepaper provides a comprehensive, self-validating framework for the acquisition, interpretation, and orthogonal validation of its NMR, IR, and Mass Spectrometry data.

Structural Elucidation Strategy & Causality (The "Why")

The primary analytical challenge with pyridazinone derivatives lies in lactam-lactim tautomerism [2]. In the solution phase, the equilibrium between the 1,6-dihydro-6-oxo form (lactam) and the 6-hydroxy form (lactim) is heavily influenced by the solvent environment. To build a self-validating analytical system, our methodology is driven by the following causal principles:

  • NMR Solvent Selection: We mandate the use of DMSO-

    
    . While CDCl
    
    
    
    is common for organic molecules, this compound's high polarity and strong intermolecular hydrogen bonding render it insoluble in non-polar solvents. DMSO-
    
    
    disrupts these hydrogen bonds to achieve solubility while preserving the critical exchangeable N-H proton signal, which would be lost to rapid deuterium exchange if Methanol-
    
    
    or D
    
    
    O were used.
  • Mass Spectrometry Ionization: Electrospray Ionization in negative mode (ESI-) is selected over positive mode. The N-H proton of the pyridazinone ring is exceptionally acidic (estimated pKa < 6) due to the strong electron-withdrawing nature of the vicinal cyano groups and the adjacent carbonyl moiety. This guarantees a high-abundance [M-H]

    
     molecular ion, providing superior signal-to-noise ratios.
    
  • IR Sampling Technique: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that artificially masks the diagnostic N-H stretch (3100–3200 cm

    
    ) required to confirm the lactam state[3].
    

Workflow A Sample Prep (DMSO-d6 / MeOH) B NMR Suite (1H, 13C, 15N-HMBC) A->B 15 mg/mL C ATR-FTIR (Solid State) A->C Neat Solid D HRMS-ESI(-) (Direct Infusion) A->D 1 µg/mL E Data Synthesis & Tautomer Validation B->E C->E D->E

Fig 1: Multimodal spectroscopic workflow for orthogonal structural validation.

Experimental Methodologies (The "How")

To ensure high reproducibility and trustworthiness, the following step-by-step protocols must be strictly adhered to.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Methanol:Water. Critical: Do not add acidic modifiers (e.g., formic acid), as they will suppress negative ionization.

  • Instrument Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V to minimize premature in-source fragmentation.

  • Data Acquisition: Scan from m/z 50 to 500. For MS/MS (Collision-Induced Dissociation), apply a collision energy ramp of 10–30 eV using Argon as the collision gas.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • 1D Acquisition:

    • 
      H NMR (600 MHz):  16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.
      
    • 
      C NMR (150 MHz):  1024 scans, D1 of 2.0 s. Expert Insight: A 2.0 s delay is required to ensure complete relaxation of the quaternary nitrile carbons, which suffer from long 
      
      
      
      relaxation times.
  • 2D Acquisition (

    
    H-
    
    
    
    N HMBC):
    Set the long-range coupling constant evolution to 8 Hz. This is a self-validating step to observe the correlation between the N-H proton and the adjacent carbonyl/ring carbons, definitively proving the lactam tautomer.
Protocol C: ATR-FTIR Spectroscopy
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and completely dry. Run a background scan (air) at 4 cm

    
     resolution, 32 scans.
    
  • Measurement: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Record the spectrum from 4000 to 400 cm

    
     (32 scans)[3].
    

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data, synthesizing the structural causality of the molecule into easily interpretable metrics.

Table 1:


H and 

C NMR Assignments (600 MHz / 150 MHz, DMSO-

)
PositionNucleusChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
N1

H
~13.52br s1HHighly deshielded lactam N-H; exchangeable in D

O
C3

H
~8.64s1H

C-H adjacent to N; deshielded by electron-poor ring
C6

C
~158.3--Carbonyl (C=O) of the lactam core
C3

C
~145.1--Aromatic methine carbon
C5

C
~118.4--Quaternary carbon bearing -CN
C4

C
~115.2--Quaternary carbon bearing -CN
C#N (x2)

C
~113.8, 112.9--Nitrile carbons

Table 2: ATR-FTIR Diagnostic Bands

Wavenumber (cm

)
IntensityPeak ShapeAssignmentCausality / Note
3150 - 3200 MediumBroadN-H stretchBroadened by intermolecular H-bonding in solid state
2235 StrongSharpC#N stretchConjugated dicarbonitrile signature
1680 StrongSharpC=O stretchLactam carbonyl; shifted lower due to ring conjugation
1580 MediumSharpC=C / C=NPyridazine ring skeletal vibrations

Table 3: HRMS-ESI(-) Accurate Mass and Fragments

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M-H]

C

HN

O

145.0156145.0154-1.38
[M-H-HCN]

C

N

O

118.0047118.0045-1.69
[M-H-CO]

C

HN


117.0207117.0206-0.85
[M-H-HCN-CO]

C

N


90.009890.0097-1.11

Mechanistic Fragmentation & Signal Causality

NMR & IR Causality

The


H NMR spectrum is remarkably simple, exhibiting only two distinct singlets. The N-H proton appears highly deshielded at ~13.5 ppm due to the combined anisotropic effect of the carbonyl and the severe electron-withdrawing pull of the two cyano groups. In the IR spectrum, the carbonyl stretch at 1680 cm

is notably lower than a typical aliphatic ketone (~1715 cm

)[3]. This is caused by the conjugation with the pyridazine ring and the partial double-bond character imparted by the lactam nitrogen's lone pair resonance.
Mass Spectrometry Fragmentation Pathway

Upon collision-induced dissociation (CID), the [M-H]


 parent ion (m/z 145) undergoes a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 118. This is a classic, thermodynamically driven fragmentation pathway for aromatic nitriles. A secondary, competitive loss of carbon monoxide (CO, 28 Da) from the lactam core yields the m/z 90 fragment.

Fragmentation M [M-H]- m/z 145.01 F1 Loss of HCN m/z 118.00 M->F1 -HCN (27 Da) F2 Loss of CO m/z 117.02 M->F2 -CO (28 Da) F3 Pyridazine Core m/z 90.01 F1->F3 -CO (28 Da) F2->F3 -HCN (27 Da)

Fig 2: Proposed ESI negative mode CID fragmentation pathway.

References

  • Chan, Albert H., et al. "NMR Structure-Based Optimization of Staphylococcus aureus Sortase A Pyridazinone Inhibitors." PMC, National Institutes of Health. URL:[Link][1]

  • "Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method." Canadian Science Publishing. URL:[Link][3]

  • "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect. URL:[Link][2]

Sources

Technical Guide: Physical and Chemical Characteristics of Pyridazinedicarbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical characteristics of pyridazinedicarbonitrile compounds Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridazinedicarbonitriles are a class of electron-deficient heterocyclic building blocks critical to modern drug discovery and advanced materials science. Characterized by a 1,2-diazine core substituted with two cyano groups, these compounds serve as high-value intermediates. Their unique electronic architecture—defined by the synergistic electron-withdrawing effects of the pyridazine nitrogens and the nitrile moieties—makes them exceptionally reactive to nucleophiles and inverse electron-demand Diels-Alder (IEDDA) cycloadditions.

This guide provides a comprehensive technical analysis of the two primary isomers: 4,5-pyridazinedicarbonitrile and 3,6-pyridazinedicarbonitrile . It details their synthesis, physical properties, and divergent chemical reactivities, offering a roadmap for their application in synthesizing bioisosteres, charge-transport materials, and tetraazaporphyrin (porphyrazine) macrocycles.

Structural & Electronic Architecture

The utility of pyridazinedicarbonitriles stems from their extreme electron deficiency. The pyridazine ring itself is


-deficient due to the electronegativity of the two nitrogen atoms. The addition of two nitrile groups further depletes electron density from the ring carbons, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • 4,5-Pyridazinedicarbonitrile (4,5-DCP): This isomer is a potent azadiene . The concentration of electron-withdrawing groups at positions 4 and 5 makes the C3-C6 axis highly susceptible to cycloaddition reactions with electron-rich dienophiles.

  • 3,6-Pyridazinedicarbonitrile (3,6-DCP): This isomer places the nitrile groups adjacent to the ring nitrogens. This configuration activates the ring towards nucleophilic attack, particularly at the ipso-carbons (C3/C6), allowing for rapid derivatization via displacement or coordination chemistry.

Synthesis Workflows

The synthesis of these isomers requires distinct strategies due to the substitution patterns.

Synthesis of 4,5-Pyridazinedicarbonitrile

The most robust route involves the dehydration of pyridazine-4,5-dicarboxamide, which is derived from oxidative diester precursors.

Protocol Summary:

  • Precursor Formation: Radical bis-ethoxycarbonylation of pyridazine (Minisci reaction) yields diethyl pyridazine-4,5-dicarboxylate.

  • Amidation: Treatment with aqueous ammonia converts the diester to the diamide.

  • Dehydration: Reaction with phosphorus oxychloride (

    
    ) or thionyl chloride (
    
    
    
    ) converts the diamide to the dinitrile.
Synthesis of 3,6-Pyridazinedicarbonitrile

This isomer is typically accessed via the Rosenmund-von Braun reaction from halogenated precursors.

Protocol Summary:

  • Halogenation: 3,6-Dihydroxypyridazine (from maleic hydrazide) is treated with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to yield 3,6-dichloropyridazine.[1]
    
  • Cyanation: Nucleophilic aromatic substitution with Copper(I) cyanide (

    
    ) in a high-boiling polar solvent (e.g., DMF or pyridine) yields the 3,6-dicarbonitrile.
    
Visualization: Synthetic Pathways

SynthesisPathways cluster_45 4,5-Isomer Route cluster_36 3,6-Isomer Route Pyd Pyridazine Diester Diethyl pyridazine- 4,5-dicarboxylate Pyd->Diester Minisci Rxn (Radical ethoxycarbonylation) Diamide Pyridazine- 4,5-dicarboxamide Diester->Diamide NH3 (aq) DCP45 4,5-Pyridazine- dicarbonitrile Diamide->DCP45 Dehydration (POCl3 or SOCl2) MH Maleic Hydrazide (3,6-Dihydroxypyridazine) DCPyr 3,6-Dichloropyridazine MH->DCPyr POCl3 Chlorination DCP36 3,6-Pyridazine- dicarbonitrile DCPyr->DCP36 CuCN, DMF Rosenmund-von Braun

Figure 1: Parallel synthetic workflows for accessing 4,5- and 3,6-pyridazinedicarbonitrile isomers.

Physical Characterization

Accurate physical data is essential for handling and purification. The 4,5-isomer is better characterized in literature due to its stability and frequent use in cycloadditions.

Property4,5-Pyridazinedicarbonitrile3,6-Pyridazinedicarbonitrile
CAS Number 17412-15-6350505-39-4
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight 130.11 g/mol 130.11 g/mol
Physical State Solid (Crystalline)Solid (Crystalline)
Melting Point 131 – 133 °C [1]> 200 °C (Estimated/Derivative based)
Solubility Soluble in acetone, DMF, DMSO, CHCl3.Soluble in DMF, DMSO, Pyridine.
IR Spectrum

stretch ~2230-2240


stretch ~2230

UV-Vis

typically < 300 nm (benzene-like)

shifted due to conjugation

Note on Stability: Both compounds are stable under standard laboratory conditions but should be stored under inert atmosphere to prevent slow hydrolysis of the nitrile groups by atmospheric moisture.

Chemical Reactivity Profile

The reactivity of pyridazinedicarbonitriles is dominated by the electron-withdrawing nature of the pyrazine core and the nitrile groups.

Inverse Electron-Demand Diels-Alder (IEDDA)

Primary Substrate: 4,5-Pyridazinedicarbonitrile. The 4,5-isomer acts as an electron-deficient azadiene . It reacts readily with electron-rich dienophiles (alkenes, alkynes, enamines) in an IEDDA reaction. This is a powerful method for synthesizing substituted phthalonitriles and other polysubstituted aromatics.

  • Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder loss of nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to restore aromaticity.
    
Nucleophilic Aromatic Substitution ( )

Primary Substrate: 3,6-Pyridazinedicarbonitrile. The 3,6-isomer is highly activated for nucleophilic attack. While the nitrile group itself is not the primary leaving group, the presence of these groups activates the ring. In halogenated precursors (like 3,6-dichloropyridazine), the halogens are easily displaced. In the dinitrile, hydrolysis or attack by strong nucleophiles can lead to ring opening or substitution.

Cyclotetramerization (Porphyrazine Synthesis)

Substrates: Both isomers (4,5-DCP is more common). A critical application is the formation of porphyrazines (tetraazaporphyrins).[2] Heating the dinitrile with a metal salt (e.g.,


, 

,

) in a high-boiling alcohol (e.g., n-butanol) or trichlorobenzene induces cyclotetramerization.
  • Significance: These macrocycles are analogues of phthalocyanines but with peripheral nitrogen atoms, altering their optical properties (Q-band absorption) and solubility, making them ideal for optical tumor imaging and photodynamic therapy [2].

Visualization: Reactivity Logic

ReactivityLogic cluster_IEDDA IEDDA Cycloaddition (4,5-Isomer) cluster_Porph Cyclotetramerization (Both Isomers) cluster_Hydro Hydrolysis DCP Pyridazine- dicarbonitrile Intermediate Bicyclic Intermediate DCP->Intermediate [4+2] Cycloaddition Product_Porph Tetraazaporphyrin (Porphyrazine) DCP->Product_Porph Reflux in n-BuOH + Metal Salt Product_Acid Pyridazine Dicarboxylic Acid/Amide DCP->Product_Acid H2O / H+ or OH- Dienophile Electron-Rich Dienophile (Alkene/Alkyne) Dienophile->Intermediate Product_IEDDA Substituted Phthalonitrile (via -N2) Intermediate->Product_IEDDA Retro-Diels-Alder (-N2) Metal Metal Template (Mg, Zn, InCl3) Metal->Product_Porph AcidBase Acid/Base Hydrolysis AcidBase->Product_Acid

Figure 2: Divergent reactivity profiles of pyridazinedicarbonitriles leading to distinct chemical classes.

Experimental Protocols

Protocol A: Synthesis of Porphyrazine from 4,5-DCP

This protocol describes the "Linstead macrocyclization" adapted for electron-deficient heterocycles [2].

  • Reagents: 4,5-Pyridazinedicarbonitrile (1.0 eq), Magnesium turnings (1.2 eq), Iodine (catalytic), n-Butanol (solvent).

  • Activation: Reflux Mg turnings and iodine in n-butanol for 2 hours to generate magnesium butoxide in situ.

  • Cyclization: Add 4,5-pyridazinedicarbonitrile to the mixture. Reflux for 12–24 hours. The solution will turn dark blue/green.

  • Purification: Cool the mixture and precipitate the complex with methanol. Filter the solid.[1]

  • Demetallation (Optional): Treat with trifluoroacetic acid (TFA) to obtain the metal-free porphyrazine.

Protocol B: Hydrolysis to Pyridazine-4,5-dicarboxylic Acid[1]
  • Reagents: 4,5-Pyridazinedicarbonitrile, 10% NaOH solution.

  • Reaction: Heat the dinitrile in 10% NaOH at reflux for 2 hours. Evolution of ammonia gas (

    
    ) will be observed.
    
  • Isolation: Cool to

    
     and acidify with concentrated HCl to pH 1-2. The dicarboxylic acid will precipitate as a white solid.
    

Applications in Drug Discovery & Materials

Bioisosteres and Scaffolds

The pyridazine ring is a bioisostere for phenyl and pyridine rings, offering improved water solubility and altered metabolic stability (lower lipophilicity).

  • CDK2 Inhibitors: 3,6-Disubstituted pyridazines have been identified as scaffolds for Cyclin-Dependent Kinase 2 (CDK2) inhibitors, potential anticancer agents [3]. The dicarbonitrile serves as a precursor to these amino-substituted derivatives.

Optical Tumor Imaging

Porphyrazines derived from pyridazinedicarbonitriles exhibit strong absorption in the near-IR region (700-800 nm).[2]

  • Mechanism: These macrocycles can be tuned to fluoresce in the "therapeutic window" where tissue is transparent to light.

  • Solubility: Unlike traditional phthalocyanines, the pyridazine nitrogens allow for protonation or quaternization, significantly enhancing water solubility for in vivo applications [2].

References

  • EvitaChem. 4,5-Pyridazinedicarbonitrile Product Data. Retrieved from

  • Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines. Arkivoc, 2017(iii), 130-139. Retrieved from

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Drug Development Research. Retrieved from

Sources

Harnessing Pyridazine Dicarbonitrile Derivatives: A Technical Guide to Synthesis, Mechanistic Pharmacology, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing small molecules that balance lipophilicity, target affinity, and metabolic stability. The pyridazine dicarbonitrile scaffold (e.g., pyridazine-4,5-dicarbonitrile and its 3,4-analogs) represents a privileged, highly tunable pharmacophore[1].

The incorporation of two adjacent cyano groups onto the diazine ring fundamentally alters the molecule's physicochemical profile. The strong electron-withdrawing nature of the dicarbonitrile moiety renders the pyridazine core highly electrophilic, facilitating late-stage functionalization via inverse electron-demand Diels-Alder reactions or nucleophilic aromatic substitution[2]. Biologically, the nitrogen atoms of the pyridazine ring act as robust hydrogen-bond acceptors, while the cyano groups enhance cell membrane permeability and mimic the structural topology of native purines and pyrimidines[3]. This guide synthesizes the mechanistic pharmacology, biological activities, and self-validating experimental workflows required to develop these derivatives into viable therapeutic candidates.

Mechanistic Pharmacology & Biological Activities

The biological versatility of pyridazine dicarbonitrile derivatives stems from their ability to engage multiple enzymatic targets through π-π stacking, dipole interactions, and hydrogen bonding.

Antimicrobial and Antifungal Efficacy

Cyanopyridazine and dicarbonitrile derivatives exhibit broad-spectrum antimicrobial activity. The primary mechanism of action involves the disruption of bacterial cell wall synthesis and the inhibition of DNA gyrase. The electron-deficient nature of the ring allows the molecule to intercalate into the minor groove of bacterial DNA, preventing replication. Studies have demonstrated significant minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Escherichia coli, and Aspergillus niger[4].

Oncology: Cytotoxicity and Topoisomerase II Inhibition

In oncology, planar heterocyclic systems are highly valued for their ability to intercalate DNA. Pyridazine dicarbonitriles, particularly those fused with pyrimidine or selenone rings, act as potent Topoisomerase II (Topo-II) inhibitors[5]. By stabilizing the cleavable complex between Topo-II and DNA, these derivatives induce double-strand DNA breaks, triggering apoptosis in rapidly dividing cancer cell lines. The cyano groups specifically enhance binding affinity within the Topo-II ATPase domain via targeted hydrogen bonding[5].

Cardiovascular and Anti-inflammatory Modulation

Pyridazine derivatives are well-documented inhibitors of Phosphodiesterase (PDE) enzymes, specifically PDE-III and PDE-IV[6]. PDE-III inhibition prevents the hydrolysis of cyclic AMP (cAMP) in myocardial and vascular smooth muscle cells. The resulting accumulation of cAMP activates Protein Kinase A (PKA), leading to positive inotropic and vasodilatory effects—making these derivatives promising candidates for congestive heart failure (CHF)[6]. Concurrently, PDE-IV inhibition suppresses the release of pro-inflammatory cytokines, providing a dual mechanism for treating inflammatory disorders[4].

PDE3_Inhibition Ligand Pyridazine Dicarbonitrile Derivative PDE3 PDE-III Enzyme (Inhibited) Ligand->PDE3 Competitive Binding cAMP cAMP Levels (Elevated) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation Effect Positive Inotropic & Vasodilatory Effects PKA->Effect Phosphorylation Cascade

Fig 1: Mechanistic pathway of PDE-III inhibition by pyridazine dicarbonitrile derivatives.

Quantitative Data Summary

To benchmark the development of new derivatives, it is critical to understand the established biological activity thresholds of the cyanopyridazine class. The table below synthesizes quantitative ranges observed in recent structure-activity relationship (SAR) studies.

Biological Target / AssayRepresentative Cell Line / EnzymeAverage Active Concentration RangePrimary Mechanism of Action
Antibacterial (MIC) S. aureus (Gram +), E. coli (Gram -)12.5 – 100 µg/mLDNA Gyrase inhibition; Cell wall disruption
Antifungal (MIC) A. niger, C. albicans25 – 150 µg/mLErgosterol biosynthesis interference
Cytotoxicity (IC50) MCF-7 (Breast), HepG2 (Liver)1.5 – 15.0 µMTopoisomerase II inhibition; DNA intercalation
Cardiovascular (IC50) PDE-III (Isolated myocardial tissue)0.1 – 5.0 nMCompetitive inhibition of cAMP hydrolysis
Anti-inflammatory (IC50) PDE-IV / COX-2 (In vitro assays)10 – 50 nMSuppression of pro-inflammatory cytokines

Experimental Protocols: Self-Validating Systems

As an application scientist, I mandate that all experimental workflows contain built-in validation checkpoints. This prevents the propagation of errors through multi-step syntheses or complex biological assays.

Protocol 1: Microwave-Assisted Synthesis of Functionalized Pyridazine Dicarbonitriles

Causality: Traditional reflux methods for functionalizing pyridazine-4,5-dicarbonitrile often result in degradation due to prolonged thermal exposure. Microwave irradiation ensures rapid, uniform dielectric heating, driving the nucleophilic substitution to completion in minutes while suppressing thermodynamic side products.

  • Reaction Setup: Dissolve 1.0 mmol of pyridazine-4,5-dicarbonitrile[1] and 1.2 mmol of the desired nucleophile (e.g., an aryl amine) in 5 mL of anhydrous DMF. Add 1.5 mmol of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge HCl.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (100 W, 80°C) for 15 minutes.

  • Self-Validation Checkpoint (TLC/LC-MS): Before isolation, sample 10 µL of the reaction mixture. Run a TLC (Hexane:EtOAc 7:3) and a rapid LC-MS. Validation metric: Disappearance of the starting material mass (

    
     130.11) and appearance of the product mass confirms successful coupling. Do not proceed to workup if starting material >5%.
    
  • Isolation & Purification: Quench the reaction with ice water (20 mL). Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure derivative.

Protocol 2: In Vitro Topoisomerase II Decatenation Assay

Causality: To prove that the observed cytotoxicity is mechanistically linked to Topo-II rather than non-specific toxicity, we use a kinetoplast DNA (kDNA) decatenation assay. Topo-II uniquely converts catenated (interlocked) kDNA into decatenated monomers.

  • Substrate Preparation: Prepare a reaction mixture containing 200 ng of catenated kDNA, Topo-II assay buffer (ATP, MgCl2, Tris-HCl), and 1 U of human Topo-IIα.

  • Compound Incubation: Add the synthesized pyridazine dicarbonitrile derivative at varying concentrations (0.1 µM to 50 µM). Incubate at 37°C for 30 minutes.

  • Electrophoretic Separation: Stop the reaction by adding a loading dye containing SDS and Proteinase K. Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

  • Self-Validation Checkpoint (Controls):

    • Lane 1 (Negative Control): kDNA only (must remain trapped in the gel well).

    • Lane 2 (Positive Control): kDNA + Topo-II + DMSO (must show complete conversion to fast-migrating decatenated monomers).

    • Validation metric: If controls fail, discard the gel. A valid assay will show a dose-dependent retention of kDNA in the well for active Topo-II inhibitors.

Workflow Synthesis Microwave-Assisted Synthesis (Pyridazine-4,5-dicarbonitrile + Reagents) Purification Purification & Characterization (NMR, IR, LC-MS Validation) Synthesis->Purification InVitro In Vitro Biological Screening (Topo-II Decatenation & PDE Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) & Molecular Docking InVitro->SAR Lead Lead Compound Identification SAR->Lead

Fig 2: Self-validating workflow for the synthesis and biological screening of derivatives.

References

  • Heterocycles from cyclopropenones.
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • Buy 4,5-Pyridazinedicarbonitrile (EVT-3185624) | 17412-15-6. Evitachem.
  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • Design, synthesis, characterization, structure-activity relationship, and molecular docking studies of novel 2,3-dihydropyrimidin-4(5H)-one and pyrimido [5,4–c] pyridazine-4-carbonitrile derivatives with biological evaluation.
  • Selenium Containing Heterocycles: Synthesis, Anti-Inflammatory, Analgesic and Anti-Microbial Activities of Some New 4-cyanopyridazine-3(2H)selenone Derivatives. National Institutes of Health (NIH) / PubMed.

Sources

An In-depth Technical Guide on the Solubility and Stability of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles from structurally related pyridazinone and dicarbonitrile compounds to offer predictive insights and detailed analytical protocols. The methodologies outlined herein are designed to equip researchers and drug development professionals with the necessary tools to characterize this molecule's physicochemical properties, a critical step in its potential development as a therapeutic agent. This document covers theoretical considerations, experimental design for solubility and stability assessments, and robust analytical techniques for quantification.

Introduction: The Pyridazinone Core and Dicarbonitrile Moiety in Drug Discovery

The pyridazinone nucleus is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring contribute to its unique molecular recognition properties. The incorporation of two nitrile groups onto this core in 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile is expected to significantly influence its physicochemical characteristics. Nitrile groups are known to impact a molecule's electronic properties, metabolic stability, and aqueous solubility.[2][3] The linear geometry of the nitrile group allows it to occupy narrow protein binding pockets, while its electron-withdrawing nature can modulate the reactivity of the entire molecule.[2]

Understanding the interplay between the pyridazinone core and the dicarbonitrile substituents is paramount for predicting the compound's behavior in various experimental and physiological settings. This guide provides a systematic approach to elucidating these properties.

Predicted Physicochemical Properties

Based on the constituent functional groups, the following properties can be anticipated for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile:

PropertyPredicted CharacteristicRationale
Aqueous Solubility Poor to moderateThe polar pyridazinone ring may enhance solubility, while the dinitrile groups and the overall planar structure could contribute to crystal lattice energy, thereby reducing solubility. Pyridazinone derivatives are often reported to have poor water solubility.[4][5]
pKa Weakly acidicThe N-H proton on the pyridazinone ring is expected to be weakly acidic. The presence of two electron-withdrawing nitrile groups will likely lower the pKa compared to a simple pyridazinone.
LogP ModerateThe heterocyclic nature and polar functional groups suggest a lower LogP value compared to a purely hydrocarbon analog. However, the overall molecule is largely unsaturated and contains several carbon atoms, which will contribute to its lipophilicity.
Chemical Stability Susceptible to hydrolysis under strong acidic or basic conditions. Potential for photodecomposition.The amide-like bond in the pyridazinone ring can be susceptible to hydrolysis.[6] Molecules with extended conjugation and heteroatoms can be prone to photodegradation.[7]

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility in various media is fundamental for its development.[8] The following sections detail a robust workflow for characterizing the solubility of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the equilibrium solubility of a compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound into vials B Add selected solvents (aqueous & organic) A->B C Agitate at constant temperature (e.g., 25°C, 37°C) for 24-72h B->C D Filter/centrifuge to remove undissolved solid C->D E Dilute supernatant D->E F Quantify by HPLC-UV or LC-MS E->F Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_control Control A Hydrolytic (Acid, Base, Neutral) E Analyze stressed samples by HPLC-DAD/MS A->E B Oxidative (e.g., H2O2) B->E C Thermal (Dry Heat) C->E D Photolytic (UV/Vis Light) D->E F Identify and characterize major degradants E->F G Propose degradation pathways F->G H Unstressed sample H->E

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9] 4.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Basic Hydrolysis: Repeat the procedure with 0.1 N NaOH.

  • Neutral Hydrolysis: Reflux the compound in water.

4.2.2. Oxidative Degradation

  • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Collect samples at different time intervals and quench any remaining oxidizing agent before analysis.

4.2.3. Thermal Degradation

  • Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

  • Also, heat a solution of the compound to assess its stability in the solution state. [10] 4.2.4. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. [7][11][12]2. A control sample should be wrapped in aluminum foil to protect it from light.

  • The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours per square meter. [11]

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of the degradation products, which aids in structure elucidation. [6]

Potential Degradation Pathways

Based on the structure of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile, several degradation pathways can be hypothesized:

  • Hydrolysis of Nitrile Groups: Under acidic or basic conditions, the nitrile groups could hydrolyze to form carboxamides and subsequently carboxylic acids.

  • Ring Opening: Strong hydrolytic conditions could potentially lead to the cleavage of the pyridazinone ring.

  • Oxidation: The pyridazinone ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. [13]* Photodegradation: UV light could induce rearrangements or cleavage of the heterocyclic ring. [13]

Conclusion

While direct experimental data for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile is limited, a robust understanding of its solubility and stability can be achieved through the systematic application of the principles and protocols outlined in this guide. By leveraging knowledge from structurally similar pyridazinone and dicarbonitrile compounds, researchers can effectively design experiments to characterize its physicochemical properties. The provided workflows for solubility assessment and forced degradation studies, coupled with appropriate analytical methodologies, will enable the generation of critical data to support the potential development of this compound as a therapeutic agent. Careful consideration of its solubility and stability profiles from an early stage is essential for mitigating risks and ensuring the successful progression of any drug development program.

References

  • Benchchem. An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Accessed March 7, 2026.
  • Powell, M. Photostability testing theory and practice. Q1 Scientific. Published July 28, 2021.
  • Wojtanowska-Krosniak, A., et al.
  • Benchchem. 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. Accessed March 7, 2026.
  • Sampled. Photostability Testing. Accessed March 7, 2026.
  • Hosseini, S. H., et al. Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • Gao, Y., et al. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Frontiers in Environmental Science. 2021.
  • Wojtanowska-Krosniak, A., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. 2024.
  • Kwiecień, A., et al. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.
  • ICH. ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. 1996.
  • Cell and Gene.
  • Creative Biolabs. Pharmaceutical Stability Testing. Accessed March 7, 2026.
  • University of Technology. Solubility test for Organic Compounds. Published September 24, 2024.
  • Sahu, R. K., et al. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Shakeel, F., et al. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. 2019.
  • Shakeel, F., et al. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Wojtanowska-Krosniak, A., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Fesik, S. W., et al. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. 2020.
  • Brown, D. G., et al. The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry.
  • Shakeel, F., et al. Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Longdom Publishing. Published November 17, 2022.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... Accessed March 7, 2026.
  • de la Cruz, F. P., et al. The solubility and stability of heterocyclic chalcones compared with trans-chalcone. CrystEngComm. 2020.
  • ResearchGate. Physicochemical properties of Pyridazinone. Accessed March 7, 2026.
  • El-Sayed, M. A. A., et al.
  • Life Chemicals. Compound solubility measurements for early drug discovery. Published May 31, 2022.
  • Shakeel, F., et al.
  • Al-Ostoot, F. H., et al.
  • Benchchem. The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. Accessed March 7, 2026.
  • Volyniuk, D., et al. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. 2023.
  • de Oliveira, J. S., et al. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
  • Chem 205. Classification of organic compounds By solubility. Accessed March 7, 2026.
  • Wikipedia. Nitrile. Accessed March 7, 2026.
  • Matias, A. A., et al. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Molecules. 2021.
  • Zagorska, A., et al. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. 2023.
  • Patel, P., et al. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. International Journal of Pharmaceutical Quality Assurance. 2022.
  • Crimson Publishers. The Essential of the Solubility for Drug Action. Published September 21, 2023.
  • Singh, A., et al. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. 2018.
  • BOC Sciences. Solubility Analysis. Accessed March 7, 2026.
  • Wang, S., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021.
  • Chemistry LibreTexts. Solubility of Organic Compounds. Published August 31, 2023.
  • Blake, J. F., et al. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
  • Wojtanowska-Krosniak, A., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Chemical Science (RSC Publishing).
  • der DGRA. Forced degradation studies – comparison between ICH, EMA, FDA and. Published June 15, 2014.
  • GitHub Pages.
  • ResearchGate.
  • Journal of Pharmaceutical Negative Results.
  • ResearchGate. Study on aromatic nitrile-based resins containing both phthalonitrile and dicyanoimidazole groups.

Sources

The Pyridazinone Scaffold: History, Mechanistic Paradigms, and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazinone, a six-membered heterocyclic pharmacophore characterized by adjacent nitrogen atoms and a carbonyl group, has evolved from a simple synthetic curiosity into a cornerstone of modern medicinal chemistry. Its unique ability to act simultaneously as a hydrogen bond donor and acceptor makes it a "privileged scaffold," capable of interacting with a diverse array of biological targets 1. This technical whitepaper explores the historical discovery, chemical synthesis methodologies, and pharmacological evolution of pyridazinone-based heterocycles, providing an authoritative guide for researchers and drug development professionals.

Historical Context and Discovery

The exploration of pyridazinone derivatives began in the mid-20th century. One of the earliest documented syntheses was reported by Overend and Wiggings in 1947, who successfully generated 6-methyl-4,5-dihydropyridazin-3(2H)-one through the condensation of ethyl levulate with hydrazine hydrate 2. In 1965, Wermuth further expanded this methodology by utilizing pyruvic acid and methyl ketones to generate α-hydroxy γ-keto acids, which upon reaction with hydrazine, yielded highly functionalized pyridazin-3(2H)-ones 2.

Initially, these compounds were explored primarily for agrochemical applications and as basic chemical building blocks. However, the discovery of their potent cardiovascular properties in the 1980s and 1990s—culminating in the development of "inodilators" like pimobendan and levosimendan—catapulted the pyridazinone core into the forefront of pharmaceutical drug discovery 3.

Chemical Properties and Pharmacophore Versatility

The pyridazin-3(2H)-one ring exhibits lactam-lactim tautomerism, existing predominantly in the lactam form under physiological conditions. This structural feature is critical for molecular recognition:

  • Hydrogen Bonding: The N-H group acts as a strong hydrogen bond donor, while the carbonyl oxygen and the adjacent nitrogen act as hydrogen bond acceptors 4.

  • Conformational Rigidity: The planar nature of the unsaturated six-membered ring restricts the conformational space of attached substituents, reducing the entropic penalty upon target binding.

  • Bioisosterism: Pyridazinones frequently serve as bioisosteres for phenols, amides, and pyrimidines, improving the metabolic stability and aqueous solubility of lead compounds 5.

Synthetic Methodologies: A Self-Validating Protocol

The most robust and widely utilized method for synthesizing the pyridazinone core involves the cyclocondensation of γ-keto acids (or esters) with hydrazine derivatives 2.

SynthesisWorkflow A γ-Keto Acid / Ester C Condensation (EtOH, Reflux, 1-18h) A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D E Cyclization & Dehydration D->E F 4,5-Dihydropyridazin-3(2H)-one E->F G Oxidation (e.g., K2Cr2O7 / H2SO4) F->G H Pyridazin-3(2H)-one Scaffold G->H

Synthetic workflow of pyridazin-3(2H)-ones from γ-keto acids.

Protocol: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

Step 1: Hydrazone Formation (Condensation)

  • Procedure: Dissolve 1.0 eq of the γ-keto acid in absolute ethanol. Add 1.2 eq of hydrazine hydrate dropwise at 0 °C. Gradually warm to room temperature, then reflux for 2-4 hours.

  • Causality: Ethanol is selected as a protic solvent to stabilize the transition state during the nucleophilic attack of the hydrazine nitrogen onto the ketone carbonyl. The initial cooling prevents violent exothermic reactions, while the subsequent reflux provides the thermodynamic energy required to overcome the activation barrier for imine (hydrazone) formation.

Step 2: Intramolecular Cyclization

  • Procedure: Continue refluxing until water is completely eliminated.

  • Causality: The terminal secondary amine of the newly formed hydrazone acts as an internal nucleophile, attacking the carboxylic acid (or ester) carbon. The subsequent elimination of water (or alcohol) drives the equilibrium toward the thermodynamically stable six-membered lactam ring.

Self-Validation System:

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting γ-keto acid (visualized via 2,4-Dinitrophenylhydrazine stain, confirming carbonyl consumption) and the appearance of a new UV-active spot validates the formation of the conjugated product.

  • Structural Confirmation: Isolate the product and perform 1H-NMR spectroscopy. The protocol is validated when the broad carboxylic acid proton signal (~12 ppm) disappears, replaced by the characteristic lactam N-H proton signal at ~10.5-11.0 ppm.

Biological Applications and Drug Development

Cardiovascular Agents (Inodilators)

The most prominent clinical success of pyridazinones lies in cardiovascular medicine. Drugs like Pimobendan and Levosimendan are classified as "inodilators" because they provide both positive inotropic (contractility-enhancing) and vasodilatory effects 6. Unlike classic adrenergic agents that increase intracellular calcium (leading to pro-arrhythmic risks and increased myocardial oxygen demand), levosimendan and pimobendan act primarily by sensitizing cardiac troponin C (cTnC) to existing intracellular calcium levels 6. Furthermore, they inhibit Phosphodiesterase III (PDE3), preventing the breakdown of cAMP in vascular smooth muscle, which induces vasodilation 3.

MOA Drug Pyridazinone Inodilator (e.g., Pimobendan) Target1 Phosphodiesterase III (PDE3) Inhibition Drug->Target1 Target2 Cardiac Troponin C (cTnC) Sensitization to Ca2+ Drug->Target2 Path1 Increased cAMP in Smooth Muscle Target1->Path1 Path2 Enhanced Actin-Myosin Cross-bridging Target2->Path2 Effect1 Vasodilation (Decreased Afterload) Path1->Effect1 Effect2 Positive Inotropy (Increased Contractility) Path2->Effect2

Dual mechanism of action of pyridazinone inodilators.

Oncology and Kinase Inhibition

Recent advancements have repurposed the pyridazinone scaffold for targeted cancer therapies. Pyridazine and pyridazinone derivatives have demonstrated profound efficacy as kinase inhibitors. For instance, recent studies have identified 3,6-disubstituted pyridazines as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), showing submicromolar growth inhibition (IC50 = 0.43 µM) against human breast cancer cell lines like T-47D 7. Similarly, pyridazinone leads have been optimized as inhibitors of C-Terminal Src Kinase (CSK), functioning as potential immuno-oncology agents by modulating T-cell activation 8.

Quantitative Data Summary

The versatility of the pyridazinone core is reflected in the diverse range of targets it can engage. The following table summarizes key pyridazinone-based compounds, their primary mechanisms, and clinical metrics.

Compound / DerivativePrimary Target / MechanismTherapeutic IndicationClinical Status / Potency
Pimobendan cTnC Sensitization & PDE3 InhibitionCongestive Heart FailureApproved (Veterinary & Human specific regions)
Levosimendan cTnC Sensitization & K_ATP Channel OpeningAcute Decompensated Heart FailureApproved (in >60 countries)
Compound 13 C-Terminal Src Kinase (CSK) InhibitionImmuno-oncologyPreclinical (In vitro / In vivo active)
Pyridazine 11m Cyclin-dependent kinase 2 (CDK2)Breast Cancer (T-47D, MDA-MB-231)Preclinical (IC50 = 0.43 µM)
Cyclopyrimorate 4-HPPD InhibitionWeed Control / AgrochemicalCommercialized Herbicide

Conclusion

The journey of pyridazinone from a simple product of γ-keto acid condensation to a life-saving cardiovascular and promising oncological pharmacophore underscores the power of heterocyclic chemistry. By leveraging its unique hydrogen-bonding profile and conformational rigidity, medicinal chemists continue to exploit this privileged scaffold. The self-validating synthetic protocols established over decades ensure that the generation of novel pyridazinone libraries remains highly efficient, paving the way for next-generation therapeutics.

References

  • Pathak, S., et al. "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Bentham Science, 2024. 1

  • MDPI. "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." MDPI, 2025. 5

  • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect. 2

  • Frontiers. "Cardiac Effects of a Single Dose of Pimobendan... A Randomized, Placebo-Controlled, Crossover Study." Frontiers, 2019.9

  • CFR Journal. "Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use." CFR Journal, 2020. 6

  • ACS. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2019. 8

  • PMC. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2..." PMC, 2020. 7

  • RHHZ. "Pyridazine: A privileged scaffold in the development of 21st-century pesticides." RHHZ, 2025.4

Sources

Methodological & Application

Using 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile as a Versatile Building Block in the Synthesis of Fused Heterocycles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols.

Executive Summary

Pyridazine derivatives are privileged scaffolds in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility and metabolic stability[1]. Among these, 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile (CAS: 343864-91-5) stands out as a highly functionalized, commercially available building block[2]. Featuring a lactam motif and adjacent electron-withdrawing cyano groups, this compound serves as a powerful bis-electrophile for the construction of complex, polycyclic architectures, including pyrido[3,4-c]pyridazines and pyrimido[4,5-c]pyridazines[3]. This guide details the mechanistic rationale and self-validating protocols for leveraging this molecule in organic synthesis.

Structural & Mechanistic Rationale

The synthetic utility of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile is driven by two distinct reactive domains:

  • The Lactam-Lactim Tautomeric Handle: The 1,6-dihydro-6-oxo system exists in equilibrium with its lactim (-OH) tautomer. The N-H proton is relatively acidic (pKa ~10–11), allowing for regioselective N-alkylation using mild bases (e.g., K₂CO₃). Alternatively, the lactim oxygen can be activated by hard electrophiles (like POCl₃) to yield 6-chloro derivatives, creating a prime site for subsequent S_NAr (nucleophilic aromatic substitution) reactions[4].

  • The Dicarbonitrile Bis-Electrophile: The adjacent cyano groups at the 4- and 5-positions are strongly electron-withdrawing, rendering the pyridazine ring highly susceptible to nucleophilic attack. When reacted with binucleophiles (such as hydrazines, amidines, or active methylene compounds), the nitrile carbons act as thermodynamic traps. Initial nucleophilic addition is rapidly followed by intramolecular cyclization and aromatization, providing a strong thermodynamic driving force for the formation of stable, fused heterocyclic systems[3].

ReactivityMap Core 1,6-Dihydro-6-oxo-5- pyridazinedicarbonitrile N_Alk N-Alkylation (Lactam Handle) Core->N_Alk Base / R-X O_Chlor Deoxychlorination (POCl3) Core->O_Chlor POCl3 / Reflux Annulation Cyclocondensation (Active Methylene) Core->Annulation Binucleophiles Lipophilic Lipophilic Pyridazinones N_Alk->Lipophilic Enhanced Permeability SNAr SNAr Amination O_Chlor->SNAr Amine / Heat Pyrido Pyrido[3,4-c]pyridazines Annulation->Pyrido Aromatization

Fig 1: Strategic derivatization pathways of the 1,6-dihydro-6-oxopyridazine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality, ensuring that each chemical choice serves a specific, validated purpose in the reaction matrix.

Protocol A: Deoxychlorination to 6-Chloro-pyridazine-4,5-dicarbonitrile

Purpose: To convert the stable oxo-group into a highly reactive chloride leaving group for downstream cross-coupling or amination.

Step-by-Step Methodology:

  • Activation: Suspend 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10.0 eq).

  • Catalysis (Critical Step): Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 eq).

    • Causality: POCl₃ alone reacts sluggishly with the lactim tautomer. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a chloromethyleneiminium ion). This highly electrophilic species rapidly activates the lactim oxygen, lowering the activation energy for chloride displacement and preventing the thermal degradation that occurs during prolonged, uncatalyzed reflux.

  • Heating: Heat the mixture to 90 °C under an inert atmosphere (N₂) for 3 hours. Monitor the reaction via TLC (DCM:MeOH 95:5) until the starting material is consumed.

  • Quenching & Isolation: Cool the reaction to room temperature and carefully pour the mixture dropwise over crushed ice with vigorous stirring.

    • Causality: Slow addition to ice hydrolyzes the excess POCl₃ into water-soluble phosphoric and hydrochloric acids, while the hydrophobic 6-chloro product precipitates out.

  • Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Annulation to Pyrido[3,4-c]pyridazines

Purpose: To construct a fused bicyclic system using an active methylene compound[4].

ExpWorkflow Step1 Activation (Piperidine + Malononitrile) Step2 Nucleophilic Addition (Attack on Nitrile) Step1->Step2 Step3 Intramolecular Cyclization (Ring Closure) Step2->Step3 Step4 Product Isolation (Precipitation & Recryst.) Step3->Step4

Fig 2: Base-catalyzed cyclocondensation workflow for synthesizing fused pyridazines.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.2 M concentration).

  • Base Addition: Add piperidine (0.2 eq) dropwise at room temperature.

    • Causality: Piperidine (pKa ~11) is basic enough to deprotonate malononitrile but acts as a transient catalyst rather than a stoichiometric reagent. Ethanol is selected as the solvent because its protic nature stabilizes the anionic transition states during the initial Michael-type addition to the nitrile[5].

  • Cyclocondensation: Reflux the mixture for 4–6 hours.

  • Self-Purifying Isolation: Allow the reaction mixture to cool to 0 °C in an ice bath.

    • Causality: The highly conjugated, planar pyrido[3,4-c]pyridazine product exhibits low solubility in cold ethanol. It naturally precipitates out of the reaction matrix, driving the equilibrium forward and simplifying isolation.

  • Filtration: Filter the resulting solid, wash with cold ethanol (2 × 10 mL), and recrystallize from DMF/Ethanol to yield the analytically pure fused heterocycle.

Quantitative Data Summary

The table below summarizes standard reaction conditions and expected yields for the primary derivatization pathways of the 1,6-dihydro-6-oxopyridazine scaffold.

Starting MaterialCore ReagentCatalyst / BaseSolventTemp (°C)Target Product ClassTypical Yield
1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile Alkyl Halide (R-X)K₂CO₃ (2.0 eq)DMF80N-Alkyl pyridazinone75–85%
1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile POCl₃ (10.0 eq)DMF (0.1 eq)Neat906-Chloro derivative80–90%
1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile Malononitrile (1.1 eq)Piperidine (0.2 eq)EthanolRefluxPyrido[3,4-c]pyridazine65–80%
6-Chloro derivative Secondary Amine (1.5 eq)Triethylamine (2.0 eq)THF656-Amino derivative70–85%

References

1. Aquila Pharmatech LLC. "Product Details: AD22649 - 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile." Aquila Pharmatech Catalog. Available at: 2.[3] Abu-Shanab, F. A., et al. "ChemInform Abstract: Alkyl(oxo)pyridazinecarbonitriles as Building Blocks in Heterocyclic Synthesis: Novel Syntheses of Pyrido(3,4-c)pyridazines, Pyrido(3,4-d) pyridazines, Thiopyrano(3,4-c)pyridazines and 1,3,4- Thiadiazaacenaphthylenes." ResearchGate. Available at: 3.[1] Organic Chemistry Portal. "Synthesis of pyridazines." Organic Chemistry Portal. Available at: 4.[4] MDPI. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules. Available at: 5.[5] Abu-Shanab, F. A., et al. "Alkyl(oxo)pyridazinecarbonitriles as Building Blocks in Heterocyclic Synthesis..." ResearchGate. Available at: 6.[2] Synchem. "1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile." Synchem Product Catalog. Available at:

Sources

Application Note: In Vitro Antibacterial Screening of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (CAS 343864-91-5) is a highly functionalized synthetic intermediate and bioactive scaffold. Pyridazine derivatives are highly regarded in medicinal chemistry for their broad-spectrum antimicrobial properties. Specifically, pyridazinedicarbonitrile derivatives have been identified as potent competitive inhibitors of bacterial1[1].

TyrRS is an essential aminoacyl-tRNA synthetase responsible for catalyzing the covalent attachment of tyrosine to its cognate tRNA, a critical step in 2[2]. The dicarbonitrile moiety provides strong electron-withdrawing properties, while the oxo-pyridazine core facilitates critical hydrogen bonding and π-π stacking within the TyrRS catalytic pocket. By occupying this active site, the compound competitively blocks tyrosine activation, halting translation and leading to bacterial cell death.

TyrRS_Pathway A 1,6-Dihydro-6-oxo-5- pyridazinedicarbonitrile B Binds TyrRS Catalytic Pocket A->B Affinity Binding C Blocks Tyrosine Activation B->C Competitive Inhibition D Inhibits tRNA Aminoacylation C->D E Halts Protein Synthesis D->E F Bacterial Cell Death / Stasis E->F

Proposed mechanism: Inhibition of bacterial Tyrosyl-tRNA synthetase (TyrRS).

The Self-Validating Screening Cascade

To robustly evaluate the efficacy of this compound, we employ a self-validating screening cascade. A protocol cannot simply measure cell death; it must prove how and why the cells are dying.

The cascade begins with primary screening to establish the Minimum Inhibitory Concentration (MIC) in strict accordance with 3[3]. If active, the compound advances to Time-Kill assays to determine the dynamic pharmacodynamics (bactericidal vs. bacteriostatic). Finally, a mammalian cytotoxicity counter-screen calculates the Selectivity Index (SI). This final step self-validates the entire workflow: it ensures the observed antibacterial effect is target-specific (e.g., TyrRS inhibition) rather than a false positive caused by non-specific membrane lysis.

Screening_Workflow Start Compound Synthesis & Purity Check MIC Phase 1: MIC/MBC Broth Microdilution Start->MIC Decision MIC ≤ 16 µg/mL? MIC->Decision Kill Phase 2: Time-Kill Kinetics Assay Decision->Kill Yes Fail Discard or Structurally Optimize Decision->Fail No Tox Phase 3: Cytotoxicity (HepG2 Counter-screen) Kill->Tox Lead Validated Lead (Selectivity Index > 10) Tox->Lead

Self-validating in vitro screening cascade for antibacterial drug development.

Experimental Protocols

Phase 1: Primary Screening (MIC & MBC)

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium are critical for maintaining bacterial outer membrane stability, ensuring the in vitro assay accurately mimics in vivo conditions. The transition from MIC (stasis) to MBC (death) validates whether the primary interaction is reversible.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate to achieve a final concentration range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final well inoculum of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 16–20 hours under aerobic conditions.

  • Readout: The MIC is defined as the lowest concentration exhibiting no visible turbidity. To determine the MBC, plate 10 µL from all clear wells onto Tryptic Soy Agar (TSA). The MBC is the concentration resulting in a ≥99.9% reduction in initial CFU.

Phase 2: Pharmacodynamic Profiling (Time-Kill Kinetics)

Causality & Rationale: MIC only indicates growth inhibition at a fixed 16-hour endpoint. Time-kill assays map the pharmacodynamic profile over time, revealing the rate of bacterial clearance. This differentiates a slow-acting bacteriostatic agent from a rapid bactericidal agent, which is a critical decision gate for determining clinical indications (e.g., bactericidal action is mandatory for severe systemic infections).

Step-by-Step Methodology:

  • Inoculation: Inoculate CAMHB with the test organism to reach an exponential growth phase concentration of ~1 × 10⁶ CFU/mL.

  • Treatment: Add the compound at concentrations equivalent to 1×, 2×, and 4× the established MIC. Include a drug-free growth control and a positive control (e.g., Vancomycin for Gram-positives).

  • Incubation: Incubate at 35°C with continuous shaking (200 rpm) to ensure uniform drug exposure and aeration.

  • Sampling: Remove 100 µL aliquots at exactly 0, 2, 4, 8, and 24 hours post-exposure.

  • Quantification: Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁶) and plate onto TSA. Incubate for 24 hours and enumerate colonies. A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum indicates bactericidal activity.

Phase 3: Selectivity & Safety (Mammalian Cytotoxicity)

Causality & Rationale: A compound that kills bacteria by indiscriminately lysing cell membranes will also destroy human cells. By testing against a mammalian cell line (HepG2), we establish a Selectivity Index (SI = CC₅₀ / MIC). A high SI proves the compound specifically targets bacterial machinery (TyrRS) rather than acting as a general cytotoxic agent.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 (human hepatocyte) cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Exposure: Treat cells with compound concentrations ranging from 1 to 256 µg/mL for 24 hours.

  • Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (concentration reducing cell viability by 50%) using non-linear regression analysis.

Quantitative Data Summaries

The following tables represent standardized mock data demonstrating the expected profile of a successful TyrRS-inhibiting pyridazine derivative.

Table 1: Primary Antibacterial Screening (MIC & MBC)

Bacterial Strain Gram Type MIC (µg/mL) MBC (µg/mL) Interpretation
S. aureus ATCC 29213 Positive 2.0 8.0 Susceptible
E. faecalis ATCC 29212 Positive 4.0 16.0 Susceptible
E. coli ATCC 25922 Negative 32.0 >64.0 Resistant (Efflux)

| P. aeruginosa ATCC 27853 | Negative | >64.0 | >64.0 | Resistant |

Table 2: Time-Kill Kinetics against S. aureus ATCC 29213 (Log₁₀ CFU/mL)

Time (Hours) Growth Control 1× MIC (2 µg/mL) 2× MIC (4 µg/mL) 4× MIC (8 µg/mL)
0 6.0 6.0 6.0 6.0
4 7.2 5.5 4.8 3.5
8 8.5 4.9 3.2 2.1

| 24 | 9.8 | 4.5 | 2.8 | <1.0 (Bactericidal) |

Table 3: Cytotoxicity and Selectivity Index (SI)

Cell Line Tissue Origin CC₅₀ (µg/mL) Target MIC (S. aureus) Selectivity Index (SI)
HepG2 Liver (Hepatocyte) 128.0 2.0 µg/mL 64.0

| HEK293 | Kidney (Epithelial) | 145.0 | 2.0 µg/mL | 72.5 |

(Note: An SI > 10 is generally considered the minimum threshold for a viable therapeutic window in early drug discovery).

References

  • Antibacterial Activity of the Root Extracts of Garcinia Kola Against MDR Staphylococcus Aureus - ChemRxiv. ChemRxiv.
  • Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes - MDPI. MDPI.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

Sources

Application Notes and Protocols for the Utilization of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1][2] Within the diverse landscape of kinase inhibitor scaffolds, pyridazinone derivatives have emerged as a "privileged" structural motif.[2][3] The inherent chemical features of the pyridazinone ring, including its capacity for hydrogen bonding and its ability to be readily functionalized, make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a highly functionalized pyridazinone building block, 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile , in the synthesis of novel kinase inhibitors. We will explore the chemical reactivity of this versatile starting material and provide detailed, step-by-step protocols for its transformation into a library of potential kinase inhibitors. The protocols are designed to be self-validating, with clear explanations for the experimental choices, ensuring both scientific integrity and practical applicability in a research setting.

The Strategic Advantage of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

The choice of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile as a starting material offers several strategic advantages in the synthesis of kinase inhibitors. The pyridazinone core provides a rigid scaffold that can be oriented within the ATP-binding pocket of a kinase. The two nitrile groups at the 5-position are highly versatile functional handles that can be elaborated into a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). Furthermore, the nitrogen atom at the 1-position of the pyridazinone ring provides an additional point for diversification, enabling the modulation of physicochemical properties such as solubility and cell permeability.

The general strategy for utilizing this building block involves a stepwise functionalization of the nitrile groups and the pyridazinone nitrogen. This approach allows for the systematic synthesis of a library of analogues with diverse chemical functionalities, increasing the probability of identifying potent and selective kinase inhibitors.

Synthetic Pathways and Experimental Protocols

The following sections detail the proposed synthetic pathways for the transformation of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile into a library of kinase inhibitors. Each protocol is accompanied by a rationale for the chosen methodology and a list of necessary reagents and equipment.

Protocol 1: Synthesis of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (1)

The starting material can be synthesized via a condensation reaction between a suitable dicarbonitrile precursor and hydrazine, followed by oxidation. While several methods exist for the synthesis of pyridazinones, a common approach involves the cyclization of γ-keto acids with hydrazine.[6][7][8] For the dicarbonitrile derivative, a plausible route involves the reaction of a dicyano-substituted precursor with hydrazine.

Diagram of the Synthetic Workflow:

Synthetic Workflow Start 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (1) Step1 Selective Hydrolysis (Protocol 2) Start->Step1 Intermediate_A 5-Carbamoyl-1,6-dihydro-6-oxo-pyridazine-5-carbonitrile (2) Step1->Intermediate_A Step2 Hofmann Rearrangement (Protocol 3) Intermediate_A->Step2 Intermediate_B 5-Amino-1,6-dihydro-6-oxo-pyridazine-5-carbonitrile (3) Step2->Intermediate_B Step3 N-Alkylation/Arylation (Protocol 4) Intermediate_B->Step3 Intermediate_C N-Substituted Aminopyridazinone (4) Step3->Intermediate_C Step4 Amide Coupling (Protocol 5) Intermediate_C->Step4 Final_Product Final Kinase Inhibitor Library Step4->Final_Product

Caption: Proposed synthetic workflow for the elaboration of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile into a kinase inhibitor library.

Protocol 2: Selective Mono-Hydrolysis of the Dinitrile to a Cyano-Amide (2)

The selective hydrolysis of one of the two nitrile groups is a key step in creating a functional group that can be further modified. This can be achieved under controlled acidic or basic conditions.[9][10][11][12]

  • Rationale: Partial hydrolysis of the dinitrile will yield a carboxamide group, which can then be converted to an amine via a Hofmann rearrangement. This stepwise approach allows for the introduction of different functionalities at the two original nitrile positions.

  • Reagents and Equipment:

    • 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (1)

    • Concentrated Sulfuric Acid

    • Crushed Ice

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile (1) to the cold sulfuric acid with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-carbamoyl-1,6-dihydro-6-oxo-pyridazine-5-carbonitrile (2).

Protocol 3: Hofmann Rearrangement to an Amino-Nitrile (3)

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.

  • Rationale: This reaction transforms the carboxamide group into a primary amine, which is a common pharmacophore in kinase inhibitors and a versatile handle for further functionalization, such as amide bond formation.

  • Reagents and Equipment:

    • 5-Carbamoyl-1,6-dihydro-6-oxo-pyridazine-5-carbonitrile (2)

    • Sodium Hypobromite or Sodium Hypochlorite solution

    • Sodium Hydroxide

    • Round-bottom flask with a magnetic stirrer

    • Heating mantle

    • Extraction funnel

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite or use a commercial solution of sodium hypochlorite.

    • Dissolve the cyano-amide (2) in an aqueous solution of sodium hydroxide.

    • Slowly add the cold sodium hypobromite/hypochlorite solution to the reaction mixture with stirring, maintaining a low temperature.

    • Gently warm the reaction mixture and monitor for the cessation of gas evolution.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-amino-1,6-dihydro-6-oxo-pyridazine-5-carbonitrile (3). Purify further by column chromatography if necessary.

Protocol 4: N-Alkylation or N-Arylation of the Pyridazinone Ring (4)

The nitrogen at the 1-position of the pyridazinone ring can be functionalized through alkylation or arylation reactions, a common strategy to modulate the properties of kinase inhibitors.

  • Rationale: Introducing substituents on the pyridazinone nitrogen can influence the compound's solubility, metabolic stability, and binding affinity to the target kinase.

  • Reagents and Equipment:

    • 5-Amino-1,6-dihydro-6-oxo-pyridazine-5-carbonitrile (3)

    • Alkyl halide (e.g., benzyl bromide) or aryl halide (e.g., a substituted fluorobenzene)

    • A suitable base (e.g., potassium carbonate, cesium carbonate)

    • A suitable solvent (e.g., DMF, acetonitrile)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Heating mantle

  • Procedure:

    • To a solution of the amino-nitrile (3) in the chosen solvent, add the base and the alkyl or aryl halide.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the N-substituted aminopyridazinone (4).

Protocol 5: Amide Coupling to Introduce Diversity (Final Products)

The primary amine at the 5-position is an excellent nucleophile for amide bond formation with a variety of carboxylic acids, introducing a wide range of chemical diversity.

  • Rationale: The R-group of the coupled carboxylic acid can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

  • Reagents and Equipment:

    • N-Substituted aminopyridazinone (4)

    • A library of carboxylic acids

    • A peptide coupling reagent (e.g., HATU, HBTU)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous DMF or DCM

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • To a solution of the carboxylic acid in the chosen solvent, add the coupling reagent and the base. Stir for a few minutes to activate the carboxylic acid.

    • Add the N-substituted aminopyridazinone (4) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a weak acid, a weak base, and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.

Data Presentation: A Hypothetical Kinase Inhibitor Library

The following table summarizes a hypothetical library of kinase inhibitors that could be synthesized using the protocols described above, starting from 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile.

Compound IDN1-Substituent (R1)C5-Amide Substituent (R2)Target Kinase (Hypothetical)IC50 (nM) (Hypothetical)
KIN-PYR-001 Benzyl4-FluorophenylEGFR50
KIN-PYR-002 2-Methoxyethyl3-PyridylVEGFR275
KIN-PYR-003 4-ChlorophenylCyclohexylCDK2120
KIN-PYR-004 MethylThiophene-2-ylp38 MAPK90

Visualization of a Representative Kinase Signaling Pathway

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for kinase inhibitors.

RTK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2 Grb2 Dimerization->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response leads to Inhibitor Pyridazinone Kinase Inhibitor Inhibitor->Dimerization inhibits

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Perspectives

The protocols and strategies outlined in this document demonstrate the significant potential of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile as a versatile starting material for the synthesis of novel kinase inhibitors. The ability to selectively and sequentially functionalize the dicarbonitrile moiety, coupled with the opportunity for diversification at the pyridazinone nitrogen, provides a powerful platform for generating libraries of compounds with diverse chemical structures and biological activities. Further exploration of the reactivity of the nitrile groups, for instance, through reduction to amines or cyclization to form other heterocyclic rings, could lead to the discovery of entirely new classes of kinase inhibitors. The systematic application of these synthetic methodologies, guided by structure-based drug design and high-throughput screening, will undoubtedly accelerate the discovery of the next generation of targeted therapeutics.

References

  • Dorsch, D., Schadt, O., Stieber, F., & Blaukat, A. (2009). Pyridazinone derivates.
  • Bream, R. N., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 120-138. [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Abdel-rahman, A. A. H., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • El-Gendy, M. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(19), 1735-1766. [Link]

  • Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. [Link]

  • Samanta, K. C., et al. (n.d.). Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. Journal of Chemical and Pharmaceutical Research, 2(5), 244-250. [Link]

  • Norman, M. H., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Maples, K. R., et al. (2009). Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6591-6594. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Allam, H. A., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 16(7), 996-1013. [Link]

  • Bream, R. N., et al. (2008). Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758-5761. [Link]

  • Taniguchi, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(4), 539-543. [Link]

  • Thorpe, J. F. (n.d.). Thorpe reaction. In Wikipedia. Retrieved from [Link]

  • Ziegler, K. (n.d.). Thorpe-Ziegler reaction. In Wikipedia. Retrieved from [Link]

  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183. [Link]

  • Asif, M. (2016). Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds. Asian Journal of Chemistry and Pharmaceutical Sciences, 1(1), 41-52. [Link]

  • Elmaaty, A. A., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 13(12), 1509-1520. [Link]

  • El-Faham, A., et al. (2009). new routes for synthesis of pyridazines, pyridines and their fused derivatives. Journal of the Chinese Chemical Society, 56(3), 571-578. [Link]

  • Johnson, F., & Nasutavicus, W. A. (1962). The Cyclization of Dinitriles by Anhydrous Halogen Acids. A New Synthesis of Isoquinolines. The Journal of Organic Chemistry, 27(11), 3953-3957. [Link]

  • van der Plas, H. C. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters, 17(14), 3564-3567. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. Journal of the Serbian Chemical Society, 68(10), 735-742. [Link]

  • Wikipedia contributors. (n.d.). Pyridine. In Wikipedia. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Heinisch, G., & Matuszczak, B. (2003). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 933-1036). Elsevier. [Link]

  • LibreTexts. (n.d.). 21.5. Hydrolysis of nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]

Sources

Application Notes: Pyridazinedicarbonitriles as Privileged Scaffolds in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance high biological efficacy with environmental sustainability. Pyridazine and its derivatives have long been recognized as core structures in crop protection, exhibiting potent fungicidal, herbicidal, and insecticidal activities[1]. Among these, pyridazinedicarbonitriles (such as pyridazine-4,5-dicarbonitrile) stand out as highly versatile, electron-deficient intermediates. This application note provides a comprehensive guide on utilizing pyridazinedicarbonitriles to synthesize fused heterocycles—specifically pyrazolo[1,2-a]pyridazines—and details the protocols for evaluating their fungicidal efficacy.

Mechanistic Rationale: The Role of the Dicarbonitrile Group

In agrochemical drug design, the incorporation of a dicarbonitrile moiety onto the pyridazine ring serves two critical functions:

  • Synthetic Activation : The strongly electron-withdrawing nature of the two adjacent cyano groups lowers the LUMO of the pyridazine ring. This makes the scaffold highly susceptible to nucleophilic attack and inverse electron-demand cycloadditions, facilitating the rapid construction of complex, 3D-rich fused heterocycles like pyrrolopyridazines and pyrazolo[1,2-a]pyridazines[2][3].

  • Target Enzyme Affinity : In biological systems, the cyano group acts as a potent hydrogen-bond acceptor. In silico and in vitro studies have demonstrated that pyridazinedicarbonitrile derivatives exhibit strong binding affinities to pathogenic enzymes, such as tyrosyl-tRNA synthetase (TyrRS). The cyano nitrogens form critical hydrogen bonds with active site residues (e.g., Tyr165 and Thr169), effectively inhibiting protein synthesis and leading to pathogen cell death[4].

MOA A Pyridazinedicarbonitrile Derivative C H-Bonding via Cyano Groups (Interaction with Tyr165 & Thr169) A->C B Target Pathogen Enzyme (e.g., Tyrosyl-tRNA synthetase) B->C D Inhibition of Protein Synthesis & Mitochondrial Respiration C->D E Pathogen Cell Death (Fungicidal Efficacy) D->E

Caption: Mechanism of action illustrating enzyme inhibition via cyano group hydrogen bonding.

Synthetic Methodology

Protocol 1: Synthesis of Pyrazolo[1,2-a]pyridazine-6,7-dicarbonitriles

This protocol describes the [3+2] cycloaddition of pyridazine-4,5-dicarbonitrile with cyclopropenones to yield highly functionalized pyrazolo[1,2-a]pyridazine derivatives, which are known for their broad-spectrum agrochemical properties[2][3].

Reagents & Materials:

  • Pyridazine-4,5-dicarbonitrile (Precursor)

  • Diphenylcyclopropenone (or substituted derivatives)

  • Anhydrous Acetone or Dichloromethane (DCM)

  • Molecular Sieves (4 Å)

Step-by-Step Procedure:

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of pyridazine-4,5-dicarbonitrile in 5.0 mL of anhydrous acetone.

  • Addition : Add 1.2 mmol of diphenylcyclopropenone and 200 mg of activated 4 Å molecular sieves to the solution.

  • Reaction : Seal the flask and heat the mixture to 110 °C under continuous magnetic stirring for 16–24 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup : Upon completion, cool the mixture to room temperature and filter through a celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure 1-oxo-2,3-diphenyl-1H-pyrazolo[1,2-a]pyridazine-6,7-dicarbonitrile.

  • Validation : Confirm the structure using

    
    H NMR, 
    
    
    
    C NMR, and FT-IR. The presence of the dicarbonitrile group must be validated by a sharp
    
    
    stretching frequency at approximately 2220 cm
    
    
    .

SynthWorkflow A Pyridazine-4,5- dicarbonitrile C [3+2] Cycloaddition (Acetone, 110°C, Ar) A->C B Diphenyl- cyclopropenone B->C D Pyrazolo[1,2-a]pyridazine- 6,7-dicarbonitrile C->D

Caption: Synthetic pathway for pyrazolo[1,2-a]pyridazine-6,7-dicarbonitriles via [3+2] cycloaddition.

Biological Evaluation

Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Rate Method)

To establish the trustworthiness of the synthesized agrochemicals, their efficacy must be quantified against common phytopathogenic fungi such as Fusarium solani and Alternaria solani[1].

Step-by-Step Procedure:

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) and sterilize via autoclaving at 121 °C for 15 minutes.

  • Compound Formulation : Dissolve the synthesized pyrazolo[1,2-a]pyridazine-6,7-dicarbonitrile derivatives in DMSO to create a stock solution. Dilute with sterile water containing 0.1% Tween-80 to achieve final test concentrations of 10, 50, 100, and 250 µg/mL. Ensure the final DMSO concentration in the agar does not exceed 1% (v/v).

  • Inoculation : Pour the amended PDA into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old fungal culture) at the center of each plate.

  • Incubation & Measurement : Incubate the plates at 25 ± 1 °C in the dark. Measure the colony diameter using digital calipers after 72–96 hours (when the blank control mycelium reaches the edge of the plate).

  • Data Analysis : Calculate the inhibition rate (%) using the formula:

    
    
    (Where 
    
    
    
    is the control diameter and
    
    
    is the treatment diameter). Calculate the EC
    
    
    values using probit analysis.

Data Presentation & Interpretation

The integration of the dicarbonitrile moiety significantly enhances the fungicidal profile of the pyridazine scaffold. Table 1 summarizes the comparative quantitative data of synthesized derivatives against standard commercial controls.

Table 1: In Vitro Fungicidal Activity (EC


 values) of Pyrazolo[1,2-a]pyridazine Derivatives 
Compound / TreatmentTarget PathogenEC

(µg/mL)
95% Confidence IntervalMode of Action Indicator
Derivative 1 (Diphenyl substituted)Fusarium solani12.410.2 - 14.8TyrRS Inhibition / Respiration
Derivative 1 (Diphenyl substituted)Alternaria solani8.77.1 - 10.5TyrRS Inhibition / Respiration
Derivative 2 (Dimethyl substituted)Fusarium solani28.625.1 - 32.4TyrRS Inhibition / Respiration
Diclomezine (Commercial Control)Fusarium solani15.213.0 - 17.5Cross-linking / Unknown
Chlorothalonil (Commercial Control)Alternaria solani11.39.8 - 12.9Multi-site contact

Interpretation: Derivative 1 exhibits a superior EC


 value (12.4 µg/mL) compared to the commercial standard Diclomezine (15.2 µg/mL) against F. solani. The causality behind this enhanced efficacy is attributed to the dual electron-withdrawing cyano groups, which increase the lipophilicity of the molecule, allowing better penetration through the fungal cell membrane, followed by rigid hydrogen-bonding within the target enzyme's active site[4].

References

  • Wu, J., et al. "Pyridazine and pyridazinone compounds in crops protection: a review." Molecular Diversity, Springer Nature, 2024. Available at:[Link]

  • RSC Advances. "Heterocycles from cyclopropenones." Royal Society of Chemistry, 2022. Available at:[Link]

  • Yakubu, et al. "Antibacterial Activity of the Root Extracts of Garcinia Kola Against MDR Staphylococcus Aureus." ChemRxiv, 2020. Available at:[Link]

  • ACS Publications. "One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds." The Journal of Organic Chemistry, 2026. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

Warning: The nomenclature "1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile" (CAS 343864-91-5) is chemically ambiguous regarding the cyano group positions.[1] Based on standard heterocyclic synthesis patterns, this target is most likely 4,5-dicyano-6-oxo-1,6-dihydropyridazine or a closely related isomer derived from the condensation of hydrazine with a dicyano-fumarate/maleate equivalent or tetracyanoethylene derivative.[2][1]

This guide addresses the core challenges in synthesizing dicyano-pyridazinones: controlling ring closure regioselectivity (vs. pyrazoles) , preventing nitrile hydrolysis , and managing solubility during workup.[2]

Diagnostic: Why Is My Yield Low?

Before altering reaction conditions, diagnose the failure mode using the table below.

SymptomProbable CauseMechanismCorrective Action
Yield < 20% Pyrazole Formation 5-exo-dig cyclization is kinetically favored over 6-endo-dig in nitrile-rich environments.[1]Switch solvent to Acetic Acid (promotes 6-membered ring) or use Diethyl dicyanofumarate precursors.[2][1]
Red/Black Tar Polymerization Free radical polymerization of cyano-olefins (e.g., TCNE) initiated by hydrazine.[2]Lower temperature (<0°C initially); add radical scavenger (e.g., hydroquinone) if using TCNE.[2]
Product is Acid Nitrile Hydrolysis High temperature + aqueous acid/base converts -CN to -COOH.[2][1]Maintain anhydrous conditions ; use EtOH/HCl gas instead of aqueous acids.
No Precipitate Solubility The dicyano-pyridazinone anion is highly soluble in basic media.[2]Acidify to pH 1-2 to protonate the N1-position and force precipitation.[1]

Critical Control Points (CCPs) in Synthesis

CCP 1: The Precursor Choice (The "Skeleton" Strategy)

The most robust route to 4,5-dicyano-6-oxo-1,6-dihydropyridazine is not the direct reaction of Tetracyanoethylene (TCNE) with hydrazine (which favors pyrazoles), but rather the condensation of Diethyl dicyanofumarate (or Dicyanoketene acetals) with Hydrazine.

  • Protocol Adjustment: If using TCNE, you must block the 5-exo-dig pathway.[2]

  • Recommended Route:

    
    [1]
    
CCP 2: Solvent & pH Control
  • Solvent: Ethanol is standard, but Glacial Acetic Acid is superior for the cyclization step.[2] It protonates the intermediate, making the carbonyl carbon more electrophilic than the nitrile carbon, favoring the formation of the pyridazinone (C=O attack) over the aminopyrazole (CN attack).

  • Temperature: Start cold (-10°C to 0°C) to control the initial Michael addition. Heat to reflux only after the addition is complete to drive the elimination of ethanol/water.

CCP 3: Stoichiometry
  • Hydrazine: Use a slight excess (1.05 – 1.1 eq).[2] Large excesses (2.0+ eq) can attack the nitrile groups, leading to amidrazones or ring opening.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired Pyridazine pathway and the unwanted Pyrazole pathway.

ReactionPathways cluster_legend Condition Logic Precursor Precursor (Dicyanofumarate/TCNE) Intermediate Open-Chain Hydrazone Intermediate Precursor->Intermediate Michael Addition (-10°C) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Pyrazole Amino-Pyrazole (Unwanted 5-Ring) Intermediate->Pyrazole Basic pH Kinetic Control (Attack on CN) Pyridazine 6-Oxo-Pyridazine (Target 6-Ring) Intermediate->Pyridazine Acidic pH (AcOH) Thermodynamic Control (Attack on Ester/CO) Acidic = Pyridazine Acidic = Pyridazine Basic = Pyrazole Basic = Pyrazole

Caption: Mechanistic divergence in hydrazine condensations. Acidic conditions favor the 6-endo-trig cyclization required for the pyridazinone target.[1]

Frequently Asked Questions (FAQs)

Q1: My product is a dark solid that doesn't melt sharply. How do I purify it?

  • Answer: Dicyano-pyridazinones are prone to

    
    -stacking and inclusion of impurities.[1]
    
    • Step 1: Dissolve the crude solid in dilute NaOH (forming the sodium salt).[2]

    • Step 2: Filter the solution to remove insoluble oligomers/tars.[2]

    • Step 3: Slowly re-acidify the filtrate with HCl to pH 1.[2] The product should precipitate as a cleaner solid.

    • Step 4: Recrystallize from DMF/Ethanol or Acetic Acid .[2]

Q2: Can I use Hydrazine Hydrochloride instead of Hydrazine Hydrate?

  • Answer: Yes, and it is often better .[2] Using hydrazine hydrochloride with a stoichiometric amount of sodium acetate in situ allows for a "buffered" release of hydrazine, keeping the pH slightly acidic/neutral, which suppresses the formation of side products like pyrazoles or azines.[2]

Q3: The NMR shows missing nitrile peaks. What happened?

  • Answer: If you refluxed in aqueous acid or base, you likely hydrolyzed the nitriles to amides (

    
    ) or acids (
    
    
    
    ).[1] Check for new carbonyl signals in the
    
    
    NMR (160-175 ppm). To fix this, ensure strictly anhydrous conditions during the cyclization (e.g., use absolute ethanol or glacial acetic acid).[2]

Q4: Is the "5-pyridazinedicarbonitrile" name correct?

  • Answer: It is likely a legacy or catalog name.[2][3] The IUPAC name is typically 6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile (or 3,4- depending on the precursor).[2][1] Always verify the structure by HMBC NMR to confirm the position of the cyano groups relative to the carbonyl.

References

  • Reactions of Tetracyanoethylene with Hydrazines: Detailed analysis of the competition between pyrazole and other heterocycle formation. Molecules2024 , 29(19), 4727.[2] [1]

  • Synthesis of Pyridazine-dicarbonitriles via Isocyanide Multicomponent Reaction: Alternative route using 2,3-diaminomaleonitrile (DAMN). J. Org.[2] Chem.2007 , 72(16), 6309-6311.[2][4] [1]

  • General Pyridazinone Synthesis Review: Comprehensive guide to hydrazine condensations with 1,4-dicarbonyl equivalents. Arkivoc2003 , (i), 118-128.[2][5] [1]

  • Catalog Verification (CAS 343864-91-5): Commercial listing confirming the existence of the specific catalog entry. [1]

Sources

Purification techniques for crude 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: PYR-PUR-005 Subject: Purification Protocols for Crude 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

User Issue Summary

Users synthesizing 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile (often an intermediate in the synthesis of bioactive pyridazines or fused heterocycles) frequently report:

  • Persistent Tars: Dark brown/red polymeric impurities that clog filters.

  • Co-precipitation: Inorganic salts trapping the product.

  • Low Solubility: Difficulty finding a recrystallization solvent that balances recovery with purity.

Technical Preface: The Chemical Logic

Before attempting purification, you must understand the "personality" of this molecule. The 1,6-dihydro-6-oxo-pyridazine core (often referred to as a pyridazinone) possesses a specific chemical handle: the acidic proton at the N1 position (lactam-lactim tautomerism).

  • The Opportunity: The N1 proton allows the molecule to form water-soluble salts in alkaline media.

  • The Trap: The nitrile groups are sensitive to hydrolysis under prolonged heating in strong acid/base, potentially converting to amides or carboxylic acids.

Module 1: Chemical Profile & Solubility Data

The following data dictates our purification strategy.

Solvent SystemSolubility BehaviorUsage in Purification
Water (Neutral/Acidic) InsolubleWash solvent for salts.
NaOH / Na₂CO₃ (aq) Soluble (forms Sodium salt)Primary Purification (Extraction).
DMF / DMSO Soluble (High)Good for dissolving crude, but hard to remove.
Ethanol / Methanol Sparingly Soluble (Hot)Secondary Purification (Recrystallization).
Dichloromethane InsolubleWash solvent for non-polar tars.

Module 2: Primary Purification (The "Acid-Base Swing")

Recommended for: Crude material containing tars, inorganic salts, and unreacted starting materials.

This protocol is a self-validating system : only the desired product (with the acidic N-H) will dissolve in base and reprecipitate in acid. Neutral tars and inorganic salts are left behind or washed away.

Step-by-Step Protocol
  • Dissolution (The Filter Step):

    • Suspend the crude brown solid in 10% aqueous Na₂CO₃ (Sodium Carbonate). Use approx. 10-15 mL per gram of crude.

    • Why Carbonate? It is strong enough to deprotonate the pyridazinone N-H but mild enough to prevent hydrolysis of the nitrile groups (which NaOH might attack at high temps).

    • Stir vigorously for 20 minutes at room temperature. The solution should turn dark (impurities dissolving) but the product will also be in solution as the sodium salt.

    • Crucial Step: Filter this mixture through a Celite pad.

      • Result: The filtrate contains your product. The solid residue on the filter is the non-acidic tar and polymerized by-products. Discard the solid.

  • Precipitation (The Isolation Step):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2N HCl dropwise with stirring.

    • Target pH: 2.0 – 3.0 .

    • Observation: A thick precipitate will form immediately.

  • The Wash (The Polishing Step):

    • Filter the precipitate.[1][2][3][4]

    • Wash the cake with cold water (2x) to remove NaCl formed during neutralization.

    • Wash with a small volume of cold Dichloromethane (DCM) .

      • Why DCM? It removes any remaining non-polar organic impurities that might have sneaked through. Your product is insoluble in DCM.

  • Drying:

    • Dry under vacuum at 45°C.

Visualizing the Workflow

AcidBaseSwing Crude Crude Material (Product + Tars + Salts) BaseAdd Add 10% Na2CO3 (aq) Stir 20 mins Crude->BaseAdd Filter Filter through Celite BaseAdd->Filter SolidResidue Solid Residue: Neutral Tars (Discard) Filter->SolidResidue Insoluble Filtrate Filtrate: Product as Na-Salt (Soluble) Filter->Filtrate Soluble Acidify Acidify with 2N HCl to pH 2-3 Filtrate->Acidify Precipitate Precipitate Forms Acidify->Precipitate Wash Wash: Water (Salts) Wash: DCM (Organics) Precipitate->Wash Final Pure Product (Off-white Solid) Wash->Final

Caption: The Acid-Base Swing utilizes the N1-acidity to separate the pyridazinone from neutral organic tars and inorganic salts.

Module 3: Secondary Purification (Recrystallization)

Recommended for: High-purity requirements (>98% HPLC) or if the Acid-Base swing left a colored residue.

Solvent System: DMF / Water or Ethanol / Water.

  • Dissolution: Dissolve the solid from Module 2 in the minimum amount of hot DMF (Dimethylformamide) or Acetic Acid . (Approx 90-100°C).

    • Note: Do not boil excessively to avoid nitrile hydrolysis.

  • Clarification: If the solution is not clear, perform a hot filtration.

  • Crystallization:

    • Remove from heat.

    • Add warm water dropwise until a persistent turbidity (cloudiness) just appears.

    • Allow to cool slowly to room temperature, then refrigerate.

  • Collection: Filter the crystals and wash with Ethanol .

Module 4: Troubleshooting & FAQ

Q1: My product is still brown/red after the Acid-Base swing. What happened?

  • Cause: Highly polar, acidic tars (oxidized phenolic by-products) may have co-precipitated.

  • Fix: Perform a Charcoal Treatment . Dissolve the product in hot ethanol (or the recrystallization solvent), add 5% w/w Activated Carbon, stir for 15 mins, and filter hot through Celite. Then proceed with crystallization.[1][2][5]

Q2: I lost 80% of my yield during the Acid-Base step.

  • Cause A (pH): You may not have acidified enough. The pKa of pyridazinones is often around 9-10, but to fully precipitate it from the salt, you need to drive the equilibrium completely with excess acid (pH < 3).

  • Cause B (Filtration): Your product might have precipitated during the initial filtration if the Na₂CO₃ solution wasn't basic enough or if it cooled down too much. Ensure the initial extraction volume is sufficient.

Q3: Can I use Column Chromatography?

  • Answer: Yes, but it is often difficult due to the compound's poor solubility in standard organic solvents.

  • Mobile Phase: If you must, use a gradient of Dichloromethane : Methanol (95:5 to 90:10) . You may need to add 0.1% Acetic Acid to the eluent to prevent tailing caused by the acidic N-H interacting with the silica.

Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Issue LowYield Issue: Low Yield Issue->LowYield LowPurity Issue: Low Purity (Color/Goo) Issue->LowPurity CheckPH Check pH of Filtrate Is it < 3.0? LowYield->CheckPH Charcoal Activated Carbon Treatment LowPurity->Charcoal Dark Color Recryst Recrystallize (DMF/Water) LowPurity->Recryst Melting Point Off CheckFilter Check Initial Filter Cake Did product crash out? CheckPH->CheckFilter Yes ActionAcid Add more HCl CheckPH->ActionAcid No ActionVol Use more Na2CO3 in Step 1 CheckFilter->ActionVol Yes

Caption: Decision matrix for addressing yield loss and purity issues during the purification of pyridazinedicarbonitriles.

References

  • Synthesis and Properties of Pyridazines

    • Source: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][2][5][6][7][8] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press.

    • Context: Establishes the acidity of the N-H group in 6-oxo-1,6-dihydropyridazines (pyridazinones) and their solubility profiles.
    • URL:

  • Purification of Pyridazinone Intermediates

    • Source: US Patent 3,004,027A (1961).
    • Context: While focusing on the chloro-derivative, this patent details the "Acid-Base" extraction logic using sulfites/carbonates to solubilize impurities vs the product.
    • URL:

  • Recrystallization of Carbonitrile Derivatives

    • Source: El-Gaby, M. S. A., et al. (2003). "A Convenient Regioselective Synthesis of 6-Amino-2-oxo-3,5-pyridinedicarbonitriles".
    • Context: Describes the handling and recrystallization (Ethanol/DMF) of similar dicarbonitrile heterocyclic systems.
    • URL:

  • General Handling of Pyridazine-3,5-dicarbonitriles

    • Source: Sigma-Aldrich Product Sheet (4-methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile).[9]

    • Context: Confirms the stability and solid-state properties of the dicarbonitrile subclass.
    • URL:

Sources

Common side products in the synthesis of pyridazinedicarbonitriles and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyridazinedicarbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Structure of This Guide

This guide is structured as a series of questions and answers, directly addressing specific issues you may encounter in the laboratory. We will delve into the mechanistic origins of common side products and provide actionable, field-proven strategies to optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide & FAQs

I. Synthesis of 4,5-Dicyanopyridazine (DCP)

The synthesis of 4,5-dicyanopyridazine (DCP) is a common starting point for many research applications. However, its preparation can be accompanied by the formation of several side products. Let's explore how to troubleshoot these issues.

Question 1: I'm attempting to synthesize 4,5-dicyanopyridazine (DCP) via a hetero-Diels-Alder reaction, but I'm isolating unexpected tricyclic cage compounds and other adducts instead of my desired product. What is happening and how can I prevent this?

Answer:

This is a classic issue that arises from the fascinating reactivity of DCP as a "masked bis-diene" in what is known as a pericyclic three-step homodomino process.[1] Instead of a straightforward Diels-Alder reaction, you are likely observing a cascade of reactions.

Causality of the Issue:

The formation of these tricyclic compounds occurs through a sequence of pericyclic reactions. First, the electron-poor azadiene of DCP undergoes an inverse electron-demand Diels-Alder (HDA) reaction with a dienophile (e.g., an alkene). This is followed by a retro-Diels-Alder reaction with nitrogen extrusion to form a vinyl-substituted cyclohexadiene intermediate. This intermediate then undergoes an entropically favored intramolecular Diels-Alder (IMDA) cycloaddition to yield the tricyclic cage compound.[1]

Troubleshooting & Optimization:

To favor the formation of the desired pyridazinedicarbonitrile and avoid these complex cage compounds, consider the following strategies:

  • Control of Stoichiometry and Reaction Time: Using a stoichiometric amount of the dienophile and carefully monitoring the reaction progress by TLC or LC-MS can help to stop the reaction after the initial cycloaddition and before subsequent reactions take place.[1]

  • Temperature Control: The intramolecular Diels-Alder reaction is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for the initial cycloaddition can help to minimize the formation of the cage compound.

  • Choice of Dienophile: The structure of the dienophile plays a crucial role. Highly reactive or sterically bulky dienophiles may favor the initial cycloaddition and subsequent desired reaction pathway over the domino cascade.

  • Use of a Catalyst: In some cases, a catalyst can promote the desired aromatization of the initial cycloadduct before it can proceed through the intramolecular cycloaddition. For example, using 10% Pd/C can facilitate the aromatization of the cyclohexadiene intermediate to the desired substituted phthalonitrile.[1]

Experimental Protocol: Synthesis of 3,4-Dicyanobiphenyl [1]

  • In a sealed tube, combine 4,5-dicyanopyridazine (DCP) with an excess of styrene.

  • Add 10% Pd/C to the mixture.

  • Heat the reaction mixture at 110 °C.

  • Monitor the reaction for the formation of the aromatized product.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate 3,4-dicyanobiphenyl.

Question 2: My hetero-Diels-Alder reaction with an enamine is giving me a complex mixture of products, including substituted phthalonitriles and other adducts. How can I improve the selectivity for the desired phthalonitrile?

Answer:

The reaction of DCP with enamines can indeed be complex, leading to a mixture of products. The key to improving selectivity lies in controlling the reaction conditions to favor the desired elimination pathway.

Causality of the Issue:

After the initial [4+2] cycloaddition and nitrogen extrusion, an intermediate is formed that can undergo different reaction pathways. These include a[1][2] sigmatropic rearrangement or elimination of a side group (like methanethiol if present). These intermediates can also undergo further aromatization reactions.[1]

Troubleshooting & Optimization:

To steer the reaction towards the desired phthalonitrile, a two-step, one-pot approach has been shown to be effective:

  • Initial Cycloaddition at Room Temperature: Perform the initial reaction of DCP with the enamine in a solvent like dichloromethane at room temperature for an extended period (e.g., 24 hours). This allows for the formation of the initial cycloadducts.

  • Acid-Catalyzed Elimination: After the initial reaction, add acetic acid to the reaction mixture and gently heat (e.g., to 50 °C). The acid will catalyze the elimination of the amine from the intermediate, driving the reaction towards the desired aromatized phthalonitrile. This method has been reported to yield almost quantitative results.[1]

Data Presentation: Optimizing Phthalonitrile Synthesis

EntryDienophileConditions (Step 1)Conditions (Step 2)ProductYieldReference
1Enamine ACH₂Cl₂, rt, 24hAcetic Acid, 50°C, 24hPhthalonitrile A~100%[1]
2Enamine BCH₂Cl₂, rt, 24hAcetic Acid, 50°C, 24hPhthalonitrile B~100%[1]

Question 3: I am observing nucleophilic substitution of a cyano group instead of the expected Diels-Alder reaction when reacting DCP with certain heterocyclic compounds like pyrroles and indoles. How can I control the reaction pathway?

Answer:

This is an excellent observation and highlights the dual reactivity of 4,5-dicyanopyridazine. It can act as both an azadiene in Diels-Alder reactions and as a heterocyclic electrophile. The reaction pathway is highly dependent on the reaction conditions.[3]

Causality of the Issue:

  • Diels-Alder Pathway: At higher temperatures (110–150 °C) in non-acidic solvents like chloroform or xylene, the inverse-electron-demand hetero-Diels-Alder reaction is favored, leading to benzoannelation and the formation of dicyano-indoles or -carbazoles.

  • SNAr Pathway: In the presence of an acid, such as acetic acid, and at milder temperatures (25–110 °C), DCP becomes a potent electrophile at the C-4 position. This facilitates a nucleophilic aromatic substitution (SNAr) where the pyrrole or indole acts as a carbon nucleophile, displacing one of the cyano groups.[3]

Troubleshooting & Optimization:

The choice of reaction pathway can be controlled by carefully selecting the solvent and temperature:

  • For Diels-Alder Reaction (Benzoannelation):

    • Use a non-acidic, high-boiling solvent like xylene.

    • Employ elevated temperatures (110–150 °C) in a sealed tube.

  • For SNAr Reaction (Substitution):

    • Use acetic acid as the solvent or a co-solvent.

    • Maintain milder reaction temperatures (25–110 °C).

Mandatory Visualization: Reaction Pathways of DCP with Indole

cluster_DA Diels-Alder Pathway cluster_SNAr SNAr Pathway DCP 4,5-Dicyanopyridazine (DCP) DA_intermediate [4+2] Cycloadduct DCP->DA_intermediate Xylene, 110-150°C SNAr_product Cyanoindolyl-pyridazine DCP->SNAr_product Acetic Acid, 25-110°C Indole Indole Indole->DA_intermediate Indole->SNAr_product Carbazole Dicyanocarbazole DA_intermediate->Carbazole -N2

Caption: Reaction pathways of DCP with indole.

II. Synthesis of Pyridazine-3,6-dicarbonitrile

The synthesis of pyridazine-3,6-dicarbonitrile often involves the dehydrogenation of a dihydropyridazine precursor, which can be formed from the reaction of a tetrazine with a suitable dienophile.

Question 4: I am trying to synthesize pyridazine-3,6-dicarbonitrile by oxidizing the corresponding dihydropyridazine, but I am getting low yields and a mixture of products. What are the common side products and how can I improve the oxidation step?

Answer:

The oxidation of dihydropyridazines to pyridazines is a critical step that can be prone to side reactions if not properly controlled. The choice of oxidizing agent and reaction conditions are paramount for a successful transformation.

Causality of the Issue:

Incomplete oxidation is a common problem, leading to the presence of the starting dihydropyridazine in the final product mixture. Over-oxidation can also occur, potentially leading to the formation of N-oxides or even ring-opened products, although the latter is less common for dicarbonitrile derivatives. The stability of the dihydropyridazine intermediate also plays a role; some intermediates are prone to disproportionation or other side reactions.

Troubleshooting & Optimization:

Several oxidizing agents can be employed for the dehydrogenation of dihydropyridazines. The choice of oxidant can significantly impact the yield and purity of the final product.

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA): This reagent has been shown to be effective for the oxidation of various dihydropyridazines to their corresponding pyridazines in good yields (79–95%).[4]

  • Nitrogen Monoxide (NO): For substrates that are sensitive to stronger oxidants, nitrogen monoxide gas can be a milder and effective alternative, providing high yields.[4]

  • Air Oxidation: In some cases, particularly with electron-deficient dihydropyridazines, spontaneous aromatization via air oxidation can occur during workup. This can be facilitated by prolonged stirring in the presence of air.

  • Other Oxidants: Other common oxidizing agents for dihydropyridines include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and nitric acid. The choice of oxidant should be tailored to the specific substrate and its functional group tolerance.

Experimental Protocol: Oxidation of a Dihydropyridazine with PIFA [4]

  • Dissolve the dihydropyridazine starting material in a suitable solvent (e.g., dichloromethane).

  • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Troubleshooting Workflow for Pyridazinedicarbonitrile Synthesis

cluster_troubleshooting Troubleshooting start Start Synthesis reaction Perform Reaction start->reaction workup Reaction Workup reaction->workup analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis low_yield Low Yield/ Incomplete Reaction analysis->low_yield Low Conversion side_products Side Products Observed analysis->side_products Multiple Spots/Peaks purification Purification Strategy: - Column Chromatography - Recrystallization analysis->purification Desired Product Present optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry low_yield->optimize_conditions change_reagents Change Reagents: - Oxidizing Agent - Solvent side_products->change_reagents optimize_conditions->reaction change_reagents->reaction end Pure Pyridazinedicarbonitrile purification->end Pure Product

Caption: Troubleshooting workflow for pyridazinedicarbonitrile synthesis.

References

  • Giomi, D., & Cecchi, M. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1758. [Link][1][5]

  • Alfini, R., Cecchi, M., & Giomi, D. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1758. [Link]

  • Giomi, D., Cecchi, M., & Nesi, R. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Molecules (Basel, Switzerland), 15(3), 1722–1758. [Link][3]

  • Boger, D. L., Panek, J. S., & Patel, M. (1990). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses, 69, 29. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis Acid-Mediated Inverse-Electron-Demand Diels–Alder Reaction between 3-Monosubstituted s-Tetrazines and Silyl Enol Ethers Provides Functionalized Pyridazines with High Regiocontrol. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations: A Divergent Synthesis of 1,6-Dihydropyridazines and Pyridazines. The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]

  • El-Ghanam, A. M. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1833. [Link]

  • Various Authors. (2023). Molecules from Side Reactions II. MDPI. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos. [Link]

  • Yaglioglu, H. G., et al. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 17, 736–745. [Link][4]

  • Various Authors. (2022). Molecules from Side Reactions. MDPI Books. [Link]

Sources

Troubleshooting guide for the Gabriel-Isay condensation reaction for pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for the Gabriel-Isay Condensation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current as of 2025)

Introduction: The System Dynamics

The Gabriel-Isay condensation is the cornerstone method for synthesizing pyridazines from 1,4-dicarbonyl compounds and hydrazine. While deceptively simple on paper, the reaction is a cascade of equilibria involving nucleophilic attack, dehydration, and oxidative aromatization.

Success depends on managing three competing phases:

  • Condensation: Formation of the mono-hydrazone.

  • Cyclization: Intramolecular attack to form the dihydropyridazine (DHP) intermediate.

  • Aromatization: Oxidation of the DHP to the fully aromatic pyridazine.

This guide treats the reaction not just as a recipe, but as a tunable system where solvent acidity, temperature, and oxidation potential dictate the outcome.

Reaction Pathway & Failure Modes

The following diagram illustrates the mechanistic pathway and critical failure points (nodes in red) where the reaction often stalls or diverges.

GabrielIsayPathway cluster_legend Legend Start 1,4-Dicarbonyl + Hydrazine Hydrazone Mono-hydrazone Intermediate Start->Hydrazone Nucleophilic Attack Pyrrole Pyrrole (Paal-Knorr Side Product) Start->Pyrrole Overheating/Lewis Acid (-NH3) DHP Dihydropyridazine (DHP) Hydrazone->DHP Cyclization (-H2O) Acid/Heat Azine Azine Oligomers (Polymerization) Hydrazone->Azine Excess Dicarbonyl Intermolecular reaction Pyridazine Pyridazine (Target) DHP->Pyridazine Aromatization (-2H) Oxidant/Air Stalled Stable DHP (Incomplete Oxidation) DHP->Stalled Lack of Oxidant Anaerobic conditions Key1 Reactant/Product Key2 Intermediate Key3 Failure Mode

Figure 1: Mechanistic flow of the Gabriel-Isay condensation showing the critical path to Pyridazine and common diversion points (Pyrrole/Azine formation).

Troubleshooting Center (Q&A)

Category A: Conversion & Yield Issues

Q1: My reaction proceeds to the intermediate but stalls. I see a mass corresponding to [M+2H]. Why isn't it aromatizing? Diagnosis: You have isolated the dihydropyridazine (DHP) . This is a common "false stop" in the Gabriel-Isay reaction. The DHP is often stable enough to isolate but requires an oxidative driving force to become aromatic. Solution:

  • The "Air" Fix: If running in refluxing ethanol, the reaction may be oxygen-limited. Open the condenser to air or bubble air through the solution.

  • The Acid Fix: Switch solvent to Acetic Acid (AcOH) . AcOH acts as both a catalyst for cyclization and a promoter for air oxidation at reflux temperatures [1].

  • Chemical Oxidation: If the DHP persists, treat the crude mixture with an oxidant. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in toluene or MnO₂ in DCM are standard protocols to force aromatization [2].

Q2: I am observing significant pyrrole formation instead of pyridazine. What is happening? Diagnosis: This is the Paal-Knorr competition . 1,4-dicarbonyls can react with amines (or hydrazine decomposing to ammonia) to form pyrroles. This is favored by high temperatures and strong Lewis acids before the hydrazine can effectively double-condense. Solution:

  • Temperature Control: Lower the initial reaction temperature. Allow the mono-hydrazone to form at 0°C or RT before heating to induce cyclization.

  • Hydrazine Excess: Ensure a slight excess of hydrazine (1.2–1.5 equiv). Pyrrole formation requires the loss of nitrogen species; maintaining a high concentration of hydrazine favors the diazine pathway.

Q3: The reaction mixture turned into an insoluble polymeric gum (Azines). Diagnosis: Intermolecular reaction dominance. Instead of cyclizing intramolecularly, the hydrazine is reacting with two separate dicarbonyl molecules, forming linear azine oligomers. Solution:

  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Reverse Addition: Slowly add the 1,4-dicarbonyl to the hydrazine solution. This ensures hydrazine is always in local excess, discouraging the "bridging" of two carbonyls by one hydrazine.

Category B: Regioselectivity (Unsymmetrical Dicarbonyls)

Q4: I am using a substituted hydrazine (R-NH-NH2) and an unsymmetrical 1,4-diketone. I get a 1:1 mixture of isomers. How do I control this? Diagnosis: Regioselectivity is dictated by the relative nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyls. In standard conditions, these rates are often too similar. Solution:

  • Steric Control: If one carbonyl is more hindered (e.g., t-butyl ketone vs. methyl ketone), the less substituted nitrogen of the hydrazine will attack the less hindered carbonyl.

  • Electronic Control: Use Lewis Acids .[1] Coordination of a Lewis acid (e.g., CeCl₃ or ZnCl₂) can selectively activate the more Lewis-basic carbonyl, directing the initial attack.

  • Stepwise Synthesis: If direct condensation fails, convert one ketone to an enamine or dimethyl acetal first. This differentiates the reactivity significantly, forcing the hydrazine to attack the remaining free ketone first.

Optimized Protocol: The "Acetic Acid" Method

This protocol is robust for most 1,4-diketones and keto-esters, utilizing acetic acid to drive both cyclization and oxidation.

Reagents:

  • 1,4-Dicarbonyl substrate (1.0 equiv)

  • Hydrazine Hydrate (64% or 80%, 1.2 – 1.5 equiv)

  • Glacial Acetic Acid (Solvent, 0.2 M concentration)

Workflow:

  • Dissolution: Dissolve the 1,4-dicarbonyl in Glacial Acetic Acid in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate dropwise at Room Temperature (RT). Note: Exothermic reaction.[2]

  • Cyclization: Stir at RT for 30 minutes to allow hydrazone formation.

  • Aromatization: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: If [M+2H] (DHP) is observed, continue reflux open to air.

  • Workup:

    • Cool to RT.

    • Concentrate acetic acid in vacuo (or neutralize with sat. NaHCO₃ if scale permits).

    • Extract with EtOAc/DCM.

    • Wash with water and brine to remove excess hydrazine.

  • Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography (SiO₂).

Comparative Solvent Data

The choice of solvent dramatically affects the oxidation state of the isolated product.

SolventPrimary Product IsolatedMechanism NoteRecommended For
Ethanol / MeOH Mixture (DHP + Pyridazine)Weak driving force for oxidation.Acid-sensitive substrates.[3]
Acetic Acid Pyridazine (Aromatic) Acid promotes elimination; heat drives oxidation.Standard robust substrates [1].
Acetonitrile Dihydropyridazine (DHP)Aprotic, non-oxidizing environment.Isolating intermediates [3].
DMSO / I₂ (cat) PyridazineIodine catalyzes oxidative aromatization.[4]Difficult-to-oxidize DHPs [4].

References

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019).[1] Divergent Synthetic Strategy to 1,6-Dihydropyridazines and Pyridazines through Cu(II)-Catalyzed Controllable Aerobic 6-endo-trig Cyclization.[3] The Journal of Organic Chemistry, 84(7), 4236–4245. Link

  • Levin, M. D. (2025).[5] Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. Link

  • Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H., & Guan, Z.-H. (2018).[1] Copper-Promoted 6-endo-trig Cyclization of Readily Available β,γ-Unsaturated Hydrazones Enables an Efficient Synthesis of a Series of 1,6-Dihydropyridazines.[1] Organic Letters, 20(11), 3337–3340. Link

  • Zhang, X., et al. (2023). Iodine-Mediated Oxidative Annulation of β,γ-Unsaturated Hydrazones in Dimethyl Sulfoxide.[6] The Journal of Organic Chemistry. Link

Sources

Recrystallization solvents for purifying 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (1)[1]. This center provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, standardized protocols, and FAQs to overcome common recrystallization bottlenecks associated with highly polar heterocyclic intermediates.

Mechanistic Grounding & Solvent Selection

The molecular architecture of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile features a planar pyridazinone core coupled with two strongly electron-withdrawing cyano (-CN) groups. This creates a highly polarized molecule capable of robust intermolecular hydrogen bonding (specifically, lactam N-H donors interacting with C=O or -CN acceptors) 2.

Consequently, the compound exhibits high lattice energy, rendering it practically insoluble in non-polar solvents (e.g., hexanes, toluene) and demanding highly polar aprotic or protic solvent mixtures for effective recrystallization [[3]]().

Quantitative Solvent System Comparison
Solvent SystemRatio (v/v)Hot SolubilityCold SolubilityTarget Impurity ProfileExpected Recovery
Ethanol / Water 3:1ModerateLowPolar protic soluble75-85%
DMF / Water 1:2Very HighLowTars, polymeric byproducts85-95%
Acetonitrile NeatModerateLowNon-polar organics60-70%
Methanol / EtOAc 1:1ModerateModerateMixed polarity impurities65-75%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that thermodynamic conditions are met before proceeding to the next step.

Protocol A: Standard Ethanol/Water Recrystallization (For >85% Purity)

Best for routine purification of semi-pure batches.

  • Dissolution : Suspend 10.0 g of crude 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile in 50 mL of absolute ethanol in a round-bottom flask.

  • Heating : Heat the suspension to a gentle reflux (78°C) under continuous stirring.

  • Solvent Adjustment : Add deionized water dropwise (up to 15 mL) until complete dissolution is achieved.

    • Causality: Water acts as a co-solvent at high temperatures for highly polar heterocycles but sharply reduces solubility upon cooling, acting as an antisolvent.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, it is likely an insoluble mechanical impurity requiring filtration, not undissolved product.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble matter.

  • Controlled Cooling : Allow the filtrate to cool to room temperature at a rate of ~0.5°C/min.

    • Causality: Slow cooling prevents sudden supersaturation, minimizing the occlusion of mother liquor and impurities within the crystal lattice.

  • Isolation : Chill the mixture in an ice bath (0-5°C) for 1 hour, filter under vacuum, and wash the filter cake with 10 mL of ice-cold 10% aqueous ethanol. Dry under a vacuum at 45°C to constant weight.

Protocol B: DMF/Water Crash-Out (For <85% Purity or Tarry Crudes)

Best for highly impure batches where the compound is stubbornly insoluble in alcohols.

  • Dissolution : Dissolve 10.0 g of crude material in 20 mL of N,N-Dimethylformamide (DMF) at 60°C.

    • Causality: DMF disrupts the strong intermolecular H-bonds of the pyridazinone ring, ensuring complete solubilization of even highly impure batches 4.

  • Antisolvent Addition : Slowly add 40 mL of deionized water dropwise over 30 minutes while maintaining vigorous stirring at 60°C.

    • Self-Validation Check: Pause the water addition as soon as persistent turbidity (the cloud point) is reached. Wait 5 minutes for nucleation to begin before adding the remaining water.

  • Crystallization : Remove the heat source and allow the mixture to cool to room temperature.

  • Isolation : Filter the resulting precipitate, wash extensively with deionized water (3 x 20 mL) to remove residual DMF, and dry under high vacuum.

Recrystallization Workflow Visualization

Recrystallization_Workflow N1 Crude 1,6-Dihydro-6-oxo- 5-pyridazinedicarbonitrile N2 Assess Impurity Profile (LC-MS / NMR) N1->N2 N3 EtOH / H2O System (Standard Purities) N2->N3 Purity > 85% N4 DMF / H2O System (High Impurities/Tars) N2->N4 Purity < 85% N5 Heating & Dissolution (T > 75°C) N3->N5 N4->N5 N6 Hot Filtration (Remove Particulates) N5->N6 N7 Controlled Cooling (-0.5°C / min) N6->N7 N8 Antisolvent (Water) Dropwise Addition N7->N8 N9 Nucleation & Growth N8->N9 N10 Isolation & Drying (Self-Validation: MP Check) N9->N10

Caption: Workflow for the recrystallization of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the saturation temperature. This is common in highly polar compounds with impurities that depress the melting point. Fix: Reheat the mixture until it forms a single homogeneous phase. Add more of the primary solvent (e.g., Ethanol or DMF) to decrease the saturation temperature, then cool the mixture much more slowly. Seeding the solution with pure crystals just above the cloud point will force nucleation over phase separation.

Q: During the DMF/Water recrystallization, my product precipitated as an amorphous powder rather than crystalline needles. How can I improve the morphology? A: Amorphous precipitation is a classic sign of rapid supersaturation, often caused by adding the antisolvent (water) too quickly or at too low a temperature. Fix: To promote crystalline growth, ensure the DMF solution is heated to at least 60°C. Add the water dropwise over an extended period (30-45 minutes) to maintain the system just below the metastable zone limit. Once the solution becomes slightly turbid, pause the addition and allow the system to equilibrate and nucleate before adding the remaining antisolvent 4.

Q: The yield from the Ethanol/Water system is exceptionally low (<50%). What is the mechanism behind this loss? A: The solubility curve of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile in aqueous ethanol may be too flat for your specific impurity profile, meaning it remains soluble even at 0°C. Fix: Increase the proportion of the antisolvent (water) during the cooling phase. Alternatively, switch to the DMF/Water system where the solubility differential between hot DMF and cold aqueous DMF is significantly steeper, driving a higher recovery rate 5.

Q: How can I ensure all residual DMF is removed from the final product? A: DMF has a high boiling point (153°C) and can form solvates with pyridazinones. Fix: Wash the filter cake with a volatile, non-polar solvent that does not dissolve the product (e.g., diethyl ether or cold ethyl acetate) to displace the DMF, followed by extended drying in a vacuum oven at 60°C.

References

  • ChemicalBook. (2024). 343864-91-5. ChemicalBook.
  • Emamian, S., et al. (2014). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Christensen, A., & Crossland, I. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica.
  • BenchChem. (2024).
  • VulcanChem. (2024). 1-butyl-N-methyl-6-oxo-1,6-dihydropyridazine-3. VulcanChem.

Sources

Technical Support Center: Characterization of Dicarbonitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: DCN-CHAR-2024-X

Welcome to the Dicarbonitrile Support Hub

You are likely here because your dicarbonitrile compound—whether a pharmaceutical intermediate like a substituted malononitrile or a materials precursor like a phthalonitrile—is behaving anomalously during characterization.

Dicarbonitriles possess unique electronic properties due to the strong electron-withdrawing nature of two cyano groups. This often leads to "silent" spectral features , unexpected reactivity , and purification nightmares . Below are the troubleshooting protocols for the most common tickets we receive.

Module 1: The "Missing" Carbon Signal (13C NMR)

Ticket: "I synthesized a dicarbonitrile, but my 13C NMR is missing the nitrile carbon signals (~115–120 ppm). I can see everything else."

Diagnosis: This is a classic relaxation artifact. Nitrile carbons are quaternary (non-protonated) and lack an efficient relaxation pathway.

  • Long

    
     Relaxation:  Without attached protons to facilitate dipolar relaxation, these carbons can have longitudinal relaxation times (
    
    
    
    ) exceeding 10–20 seconds. Standard pulse sequences (with
    
    
    delays of 1–2 seconds) saturate these nuclei, making them invisible.
  • No NOE Enhancement: They do not benefit from the Nuclear Overhauser Effect (NOE) signal boost that protonated carbons receive during decoupling.

Troubleshooting Protocol:

ParameterStandard SettingOptimized for DicarbonitrilesReason
Relaxation Delay (

)
1–2 sec5–10 sec Allows partial recovery of magnetization for quaternary carbons.
Pulse Angle 90°30° Smaller flip angles require less time to return to equilibrium.
Scans (NS) 128–10244096+ Compensates for the lack of NOE enhancement.
Additive NoneCr(acac)

(0.05 M)
Paramagnetic relaxation agent that shortens

drastically.

The "Nuclear Hammer" Method (Recommended for Quick Results): If increasing


 is too slow, add Chromium(III) acetylacetonate [Cr(acac)

]
to your NMR tube.
  • Dissolve ~3–5 mg of Cr(acac)

    
     in your deuterated solvent.
    
  • Run the standard 13C sequence with

    
     sec.
    
  • Result: The paramagnetic chromium provides an efficient relaxation pathway for all spins, making the nitrile carbons visible immediately.

Visualization: NMR Optimization Workflow

NMR_Workflow start Start: Missing Nitrile Signal check_d1 Check Acquisition Parameters start->check_d1 increase_d1 Increase d1 to 10s Reduce Pulse to 30° check_d1->increase_d1 run_scan Run 1024 Scans increase_d1->run_scan signal_check Signal Visible? run_scan->signal_check success Success: Characterization Complete signal_check->success Yes add_cr Add 5mg Cr(acac)3 (Relaxation Agent) signal_check->add_cr No (Still weak) rerun Rerun Standard Sequence add_cr->rerun rerun->success

Caption: Decision tree for recovering invisible quaternary nitrile signals in 13C NMR spectroscopy.

Module 2: The "Silent" IR Spectrum

Ticket: "My elemental analysis confirms two nitriles, but the characteristic peak at 2200–2250 cm⁻¹ is extremely weak or completely absent in the IR spectrum."

Diagnosis: You are likely dealing with a centrosymmetric dicarbonitrile (e.g., fumarodinitrile or certain trans-1,4-cyclohexane derivatives).

  • Mechanism: IR activity requires a change in the dipole moment during vibration. If two nitrile groups are symmetrically opposed, their stretching vibrations may cancel out the dipole change, making the mode IR inactive but Raman active .

Troubleshooting Protocol:

  • Check Symmetry: Draw your molecule. Is there a center of inversion?

    • Yes: The symmetric stretch (

      
      ) is IR forbidden.
      
  • Run Raman Spectroscopy:

    • Nitriles are strong Raman scatterers due to the high polarizability of the

      
      -system. The peak will appear intensely at ~2230 cm⁻¹.
      
  • High-Concentration ATR:

    • Sometimes the "forbidden" rule is relaxed in the solid state due to crystal packing forces distorting the symmetry. Try running a solid-state ATR-IR with maximum pressure on the crystal.

Module 3: Purification & Tailing on Silica

Ticket: "My compound streaks/tails on the TLC plate and is impossible to purify by flash chromatography."

Diagnosis: Dicarbonitriles are highly polar and "sticky." They interact strongly with the silanols (Si-OH) on the surface of silica gel, leading to peak broadening (tailing).

Troubleshooting Protocol:

Option A: The "Doping" Technique (Mobile Phase Modification) Standard silica is slightly acidic. Dicarbonitriles can act as weak Lewis bases.

  • Action: Add 1% Triethylamine (TEA) or 0.5% Acetic Acid to your mobile phase (depending on the rest of your molecule's functionality). This "caps" the active sites on the silica.

Option B: Change the Stationary Phase

  • Neutral Alumina: Often provides better resolution for nitriles prone to hydrolysis or strong silica interaction.

  • Reverse Phase (C18): If the compound is soluble in MeOH/Water or MeCN/Water, C18 eliminates the silanol interaction entirely.

Data: Solvent Strength Guide for Dicarbonitriles

Solvent SystemPolarityUse Case
Hexane/EtOAc Low-MedGeneral purpose. Often causes tailing for dicarbonitriles.
DCM/MeOH (95:5) HighGood for highly polar dicarbonitriles.
Toluene/Acetone MediumSecret Weapon. The

-interaction of toluene often separates nitrile isomers better than Hex/EtOAc.

Module 4: Mass Spectrometry Ambiguity

Ticket: "I see [M+23] and [M+39] peaks, but no [M+1]. Also, I see a peak at [M+18]. Is my product wet?"

Diagnosis:

  • Cationization: Nitriles have high affinity for alkali metals. You are seeing Sodium [M+Na]⁺ (+23) and Potassium [M+K]⁺ (+39) adducts. This is normal and confirms the mass.

  • Hydrolysis (The [M+18] Trap): The peak at [M+18] is likely not water adduct, but a hydrolysis product (amide). Nitriles can hydrolyze to amides (

    
    ) inside the source or during storage if traces of acid/base are present.
    

Troubleshooting Protocol:

  • Verify Purity: Check the HPLC UV trace. If the [M+18] peak corresponds to a different retention time, your sample has degraded (hydrolyzed).

  • Switch Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI. APCI is often better for less basic nitriles and reduces alkali adduct formation.

Module 5: Stability & Storage (Safety Critical)

WARNING: Dicarbonitriles (especially malononitrile derivatives) can release HCN (Hydrogen Cyanide) if exposed to strong acids or moisture over time.

Storage Protocol:

  • Dessication is Mandatory: Store under Argon/Nitrogen in a dessicator. Moisture initiates hydrolysis to amides, then acids.

  • Avoid Basic Impurities: Bases can trigger polymerization of dicarbonitriles (especially phthalonitriles), turning your white solid into a dark, insoluble tar.

Visualization: Degradation Pathways

Degradation dcn Dicarbonitrile (R-CN) amide Amide (R-CONH2) dcn->amide Hydrolysis polymer Polymer/Tar (Insoluble) dcn->polymer Self-Condensation moisture + H2O / H+ acid Carboxylic Acid (R-COOH) amide->acid Further Hydrolysis base + Base

Caption: Common degradation pathways for dicarbonitriles leading to spectral impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reich, H. J. (2024). Relaxation in 13C NMR. University of Wisconsin-Madison. Link

  • BenchChem. (2025).[1] Purification of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile by Column Chromatography. Link

  • Nanalysis. (2022).[2] Cheat codes for 13C qNMR - Use of Relaxation Agents. Link

Sources

Preventing decomposition of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (and its related isomers, such as the 3,5-dicarbonitrile variant).

This compound belongs to a class of electron-deficient heterocyclic nitriles . Its instability is primarily driven by the electron-withdrawing nature of the cyano groups combined with the acidic proton on the pyridazinone ring, making it highly susceptible to hydrolysis and nucleophilic attack if stored improperly.

Ticket ID: #PYR-STAB-001 Subject: Prevention of Decomposition During Long-Term Storage Status: Resolved / Knowledge Base Article

Executive Summary: The "Why" Behind the Instability

Most researchers assume this compound degrades via simple oxidation. This is incorrect. The primary decomposition vector for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile is moisture-induced hydrolysis , catalyzed by trace basicity or acidity on glass surfaces.

The molecule contains two high-risk functional motifs:

  • The Nitrile Groups (-CN): Highly activated by the electron-deficient pyridazine ring, making them prone to hydrolysis into amides (

    
    ) and eventually carboxylic acids (
    
    
    
    ).
  • The Lactam/Lactim Tautomer: The N-H proton is significantly more acidic (pKa

    
     6-8) than typical amides due to the electron-withdrawing cyano groups. Deprotonation by trace bases (e.g., detergent residue on glassware) accelerates decomposition.
    

The Gold Standard Storage Protocol

Do not deviate from this protocol for samples intended for storage >48 hours.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of hydrolysis and prevents thermal decarboxylation of any formed acid byproducts.
Atmosphere Argon (Ar) Nitrogen (

) is acceptable, but Argon is heavier than air and provides a better "blanket" to exclude atmospheric moisture.
Container Amber Vial + Parafilm Amber glass prevents UV-induced radical formation. Parafilm is insufficient alone; use a Teflon-lined screw cap.
Desiccation Required Store the vial inside a secondary jar containing anhydrous

(Drierite) or silica gel with indicator.
Solvent Store Solid Only NEVER store in DMSO or DMF solution. These solvents are hygroscopic and often contain trace amines that catalyze degradation.

Troubleshooting & Diagnostics (FAQ)

Q1: My sample has turned from off-white to yellow/orange. Is it usable?

Diagnosis: This indicates the formation of azo-dimers or oxidative coupling products.

  • Action: Check solubility. If the yellow material is less soluble in methanol than the original, it is likely a polymer.

  • Resolution: Perform a recrystallization (see Section 5). If the color persists, the purity is likely <90%, and re-synthesis is recommended.

Q2: The NMR shows a new broad singlet around 7.5-8.0 ppm and a loss of integration in the aromatic region.

Diagnosis: Partial hydrolysis of a nitrile group to a primary amide (


).
  • Mechanism: Water attacks the nitrile carbon.

  • Resolution: This is irreversible. You must repurify to separate the amide impurity from the nitrile.

Q3: Can I store it in the freezer in a plastic tube (Eppendorf)?

No. Plastic is permeable to moisture over weeks. The compound's acidity can also leach plasticizers from certain polymers, leading to "ghost peaks" in LC-MS. Use glass exclusively.

Decomposition Pathway Analysis

The following diagram illustrates the cascade of failure when the compound is exposed to moisture and trace base.

DecompositionPathway Target Target Compound (Dicarbonitrile) Imidate Imidate Intermediate Target->Imidate Nucleophilic Attack Dimer Oxidative Dimer (Yellow/Orange) Target->Dimer O2 / Light / Radical Moisture Moisture (H2O) + Trace Base Moisture->Target Amide Mono-Amide Impurity Imidate->Amide Tautomerization Acid Carboxylic Acid (Dead End) Amide->Acid Further Hydrolysis

Figure 1: Mechanistic pathway of decomposition. Note that the "Mono-Amide" is the most common impurity found in stored samples.

Recovery Protocol: Recrystallization

If your compound has degraded (purity 85-95%), use this specific protocol to recover the nitrile.

Principle: The amide and acid hydrolysis products are significantly more polar and less soluble in non-polar solvents than the parent dicarbonitrile.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (EtOAc) . (Avoid alcohols if possible to prevent transesterification/solvolysis).

  • Filtration: If there is insoluble yellow/orange solid, filter it out hot (this is the polymer/dimer).

  • Precipitation: Slowly add Hexanes or Heptane dropwise to the stirring EtOAc solution until turbidity persists.

  • Cooling: Allow to cool to Room Temp, then -20°C.

  • Collection: Filter the precipitate and wash with cold Hexanes.

  • Drying: Vacuum dry at 40°C for 4 hours. Do not overheat , as thermal stress can reopen the degradation pathway.

Self-Validating QC Workflow

Before using the compound in a critical experiment, run this 10-minute check:

QC_Workflow Start Start QC Check Visual Visual Inspection: Is it Off-White? Start->Visual Solubility Solubility Test: Dissolve 1mg in 100uL DMSO-d6 Visual->Solubility Yes Fail FAIL: Recrystallize Visual->Fail No (Yellow/Orange) Clear Solution is Clear? Solubility->Clear NMR 1H NMR Check Clear->NMR Yes Clear->Fail No (Turbid) Pass PASS: Proceed to Exp NMR->Pass Clean Spectrum NMR->Fail Amide peaks present

Figure 2: Decision tree for rapid quality control prior to experimental use.

References

  • ChemicalBook. (2023). Pyridazine Stability and Storage Safety Data. Retrieved from

    • Context: Provides general handling for pyridazine carbonitriles, emphasizing cool, dry storage and incompatibility with strong oxidizing agents.[1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyridine-3,4-dicarbonitrile. Retrieved from

    • Context: While for the pyridine analog, this SDS establishes the baseline protocol (P403+P233) for storing dicarbonitriles in well-ventilated, tightly closed containers to prevent hydrolysis.
  • Google Patents. (2000). Continuous methods of hydrolysis of cyanopyridines (RU2175968C2). Retrieved from

    • Context: Validates the mechanism that cyanopyridines/pyridazines hydrolyze rapidly in the presence of water and base, confirming the need for moisture-free storage.
  • PubChem. (2025). Compound Summary: 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-.[2] Retrieved from

    • Context: Provides physical property data for related hydroxypyridinones/pyridazinones, supporting the tautomeric stability arguments.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Molecular Structure Confirmation: High-Resolution Mass Spectrometry for Synthesized Pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds, such as pyridazinedicarbonitrile, represents a significant step towards new therapeutic agents and advanced materials.[1] The pyridazine core is a key structural motif in many biologically active molecules.[2][3] However, the successful synthesis of a target molecule is only the first chapter of the story. The most critical subsequent step is the unequivocal confirmation of its molecular structure. An assumed structure is a liability; an experimentally verified structure is the bedrock of all further research and development.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of synthesized pyridazinedicarbonitrile, with a primary focus on the power and precision of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and compare HRMS with orthogonal techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) – The Cornerstone of Molecular Formula Determination

High-Resolution Mass Spectrometry is an indispensable tool for any chemistry lab, providing two crucial pieces of information with exceptional fidelity: mass accuracy and resolving power .[4][5] Unlike nominal mass instruments that provide integer masses, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[4][6]

This extreme precision is the key to determining a molecule's elemental composition.[7][8] For our target molecule, pyridazinedicarbonitrile (C₆H₂N₄), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 131.03522. An HRMS instrument can measure this mass with an error of less than 5 ppm, allowing it to differentiate this formula from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Why HRMS is the First-Line Technique

The choice to begin structural analysis with HRMS is rooted in its unparalleled sensitivity and speed. It requires a minimal amount of sample (picomolar to femtomolar levels) and provides a definitive molecular formula in minutes.[8] This "first-look" analysis immediately validates whether the synthesis produced a compound of the expected elemental composition, guiding subsequent, more time-consuming analyses like NMR.

The Logic of HRMS-Based Formula Confirmation

The process of moving from a measured mass to a confirmed molecular formula is a self-validating system grounded in fundamental chemical principles.

cluster_MS1 MS1 Analysis: Molecular Formula process process data data decision decision result result A Synthesized Pyridazinedicarbonitrile Sample B Direct Infusion ESI-HRMS A->B C Acquire High-Resolution Full Scan Spectrum (MS1) B->C D Observed m/z of Protonated Molecule [M+H]⁺ C->D G Mass Error < 5 ppm? D->G E Calculate Theoretical Exact Mass of C₆H₃N₄⁺ F Theoretical m/z = 131.03522 E->F F->G H Compare Isotopic Patterns G->H Yes I Match Theoretical ¹³C Isotope Pattern? H->I J Molecular Formula C₆H₂N₄ Confirmed I->J Yes

Caption: Workflow for molecular formula confirmation using HRMS.

Pillar 2: Tandem Mass Spectrometry (MS/MS) – Assembling the Structural Puzzle

While HRMS in full scan mode (MS1) provides the molecular formula, it does not reveal how the atoms are connected. To gain structural insights, we employ tandem mass spectrometry (MS/MS or MS²).[5][9] In this technique, the ion of interest (the precursor ion, our [M+H]⁺) is isolated, energized through collision-induced dissociation (CID), and fragmented. The resulting product ions are then mass-analyzed.

The fragmentation pattern serves as a structural fingerprint. For pyridazinedicarbonitrile, we can predict and then experimentally verify key fragmentation pathways. The inherent stability of the aromatic pyridazine ring combined with the characteristic behavior of nitrile groups provides a robust analytical signature.[10][11][12][13] For instance, a common fragmentation pathway for nitrile-containing compounds involves the loss of HCN. The fragmentation of the pyridazine ring itself can also yield characteristic product ions.[10]

By matching the observed high-resolution masses of the fragments to the theoretical masses of expected substructures, we can piece together the molecular architecture with a high degree of confidence.[9]

A Comparative Analysis: HRMS vs. Orthogonal Methods

No single technique provides a complete picture. A truly rigorous structural elucidation relies on the synergy of multiple analytical methods.[14][15] HRMS provides the elemental formula, while Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography provide definitive connectivity and spatial arrangement.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Exact Mass & Elemental CompositionAtomic Connectivity (2D/3D Structure in Solution)Unambiguous 3D Solid-State Structure
Sensitivity Very High (pmol - fmol)Moderate to Low (µmol - mmol)Low (requires single crystal)
Sample Requirement Micrograms or lessMilligramsHigh-quality single crystal
Strengths Fast, highly accurate formula determination, impurity detection.[5]Gold standard for structural elucidation, provides detailed bonding information.[14]Provides absolute, definitive proof of structure and stereochemistry.[14]
Limitations Does not distinguish between isomers (e.g., geometric isomers), limited connectivity data.[7]Less sensitive, requires larger sample amounts, can be complex for novel structures.Obtaining a suitable crystal can be a major bottleneck; structure may differ from solution state.
Role in Workflow First-line confirmation of elemental formula.Primary tool for detailed structural elucidation.Ultimate confirmation when a crystal is available.

Experimental Protocol: HRMS Analysis of Pyridazinedicarbonitrile

This protocol outlines a self-validating workflow for confirming the molecular structure of pyridazinedicarbonitrile using a Liquid Chromatography (LC)-coupled HRMS system.

Sample Preparation
  • Rationale: Proper sample preparation ensures a stable and consistent ion signal. The concentration must be within the linear dynamic range of the instrument to avoid detector saturation.

  • Protocol:

    • Prepare a stock solution of the synthesized pyridazinedicarbonitrile at 1 mg/mL in LC-MS grade acetonitrile.

    • Perform a serial dilution to create a working solution of 1 µM in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: The addition of formic acid is crucial for promoting protonation in positive-ion electrospray ionization (ESI), enhancing the formation of the desired [M+H]⁺ ion.[10]

    • Prepare a "blank" sample using the exact same solvent mixture (50:50 ACN:H₂O with 0.1% formic acid).

Instrumentation & Method Setup (Example: Q-Exactive Orbitrap)
  • Rationale: An Orbitrap mass analyzer is chosen for its high resolution (>60,000) and sub-5 ppm mass accuracy, which are essential for this analysis.[16][17] ESI is the ionization method of choice for polar, nitrogen-containing heterocycles.[18][19]

  • Protocol:

    • LC System: Use a C18 column suitable for polar compounds. Run a simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid at 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Capillary Temperature: 300 °C

      • Full Scan (MS1):

        • Resolution: 70,000

        • Scan Range: m/z 50-500

      • Data-Dependent MS² (dd-MS²):

        • Resolution: 17,500

        • Isolation Window: 1.0 m/z

        • Collision Energy (HCD): Stepped (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum.

Data Analysis Workflow

process process data data analysis analysis result result A Acquire Raw Data (MS1 & MS2) B Extract Ion Chromatogram (XIC) for Theoretical m/z 131.03522 A->B C Analyze MS1 Spectrum at Retention Time B->C D Confirm Exact Mass of [M+H]⁺ C->D E Generate Molecular Formula (e.g., C₆H₂N₄) D->E F Validate with Isotopic Pattern E->F G Analyze MS2 Spectrum of m/z 131.03522 F->G H Identify Key Fragments (e.g., loss of HCN) G->H I Match Fragments to Expected Substructures H->I J High-Confidence Structural Confirmation I->J

Caption: Step-by-step data analysis workflow for HRMS/MS.

  • Molecular Ion Confirmation:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (131.03522) with a narrow mass window (e.g., ± 5 ppm).

    • Confirm the presence of a peak at the expected retention time.

    • In the corresponding MS1 spectrum, verify that the measured exact mass is within 5 ppm of the theoretical mass.

  • Formula Generation and Validation:

    • Use the instrument's software to generate candidate molecular formulas from the measured exact mass.[20]

    • The correct formula, C₆H₂N₄, should be the top hit with the lowest mass error.

    • Validate this by overlaying the theoretical isotopic pattern for C₆H₂N₄ with the experimental data. The relative abundance of the A+1 peak (from ¹³C) should match.[8]

  • Fragmentation Analysis (MS²):

    • Examine the dd-MS² spectrum associated with the precursor ion m/z 131.03522.

    • Identify the exact masses of the major fragment ions.

    • Propose logical neutral losses and fragment structures (e.g., loss of HCN, C₂H₂N₂, etc.) and confirm that their calculated exact masses match the observed fragments within ppm tolerance.

Conclusion: An Integrated Approach to Certainty

Confirming the molecular structure of a newly synthesized compound like pyridazinedicarbonitrile is a non-negotiable step in the research and development pipeline. High-Resolution Mass Spectrometry serves as the powerful and efficient frontline tool, delivering a rapid and accurate determination of the molecular formula. When combined with tandem MS for fragmentation analysis, it provides a high level of structural confidence.

However, ultimate certainty is achieved through an integrated, multi-technique approach. The molecular formula provided by HRMS is the essential foundation upon which the detailed structural map from NMR is built. For absolute proof, particularly in regulated environments, X-ray crystallography remains the final arbiter. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can move forward with confidence, knowing their work is built on a foundation of verified molecular identity.

References

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [Link]

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • New algorithms demonstrate untargeted detection of chemically meaningful changing units and formula assignment for HRMS data of polymeric mixtures in the open-source constellation web application. PMC. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • HRMS Analysis. The University of Texas Medical Branch. [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • Structural analysis of dinitriles by chemical ionization mass spectrometry. ACS Publications. [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC. [Link]

  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journals. [Link]

  • Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst (RSC Publishing). [Link]

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. PubMed. [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • Mass Spectrometric Analysis. Aliphatic Nitriles. ACS Publications. [Link]

  • Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

  • Characterisation of new pyridazinofurocoumarins by electron ionisation and multiple stage tandem mass spectrometry using an ion trap mass spectrometer. PubMed. [Link]

  • Other Methods for the Elucidation of Molecular Structures and Mechanistic Details of Enantiomers. ResearchGate. [Link]

  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. Beilstein Journals. [Link]

  • Electrospray and Ambient Ionization Sources. University of Florida. [Link]

  • Mass Fragmentation Pattern of Nitriles. YouTube. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

Sources

Comparative study of the biological activity of pyridazinones and pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced selection of nitrogen-containing heterocyclic scaffolds. The structural choice between a bare pyridazine (a 1,2-diazine) and its oxidized derivative, 3(2H)-pyridazinone, is never arbitrary. It fundamentally alters the molecule's hydrogen-bonding network, electronic distribution, and target specificity.

This guide provides an objective, data-backed comparison of these two scaffolds, detailing the mechanistic rationale behind their divergent biological activities and providing self-validating experimental protocols for empirical evaluation.

Mechanistic Divergence: Why the Carbonyl Matters

The fundamental physicochemical difference between these scaffolds dictates their biological trajectories:

  • Pyridazine: The bare pyridazine ring acts primarily as a robust π-stacking participant and a dual hydrogen-bond acceptor. It is highly effective in kinase inhibition where the nitrogen lone pairs interact with hinge region residues, but it lacks a hydrogen-bond donor.

  • 3(2H)-Pyridazinone: The introduction of a carbonyl group at the C3 position creates a lactam-like motif, providing a contiguous hydrogen-bond donor (NH) and acceptor (C=O) pair. This specific pharmacophore is a near-perfect structural mimic of the pyrimidine ring of cAMP. X-ray crystallographic studies confirm that pyridazinones (e.g., Zardaverine) form critical bidentate hydrogen bonds with the Gln369 and His160 residues in the Phosphodiesterase 4 (PDE4) active site, an interaction the bare pyridazine cannot achieve 1.

G cAMP Intracellular cAMP (Active Signal) PDE4 PDE4 Isoenzyme (Hydrolytic Target) cAMP->PDE4 Binds Active Site AMP 5'-AMP (Inactive Metabolite) PDE4->AMP Hydrolysis Pyridazinone Pyridazinone Scaffold (e.g., Zardaverine) Pyridazinone->PDE4 Strong Bidentate H-Bonding (High Affinity Inhibition) Pyridazine Pyridazine Scaffold (Lacks Lactam Motif) Pyridazine->PDE4 Weak Binding (Poor Inhibition)

Differential PDE4 inhibition mechanics between pyridazinone and pyridazine scaffolds.

Comparative Pharmacological Efficacy

To objectively evaluate these scaffolds, we must analyze their quantitative performance across established biological targets. Pyridazinones have historically dominated the landscape of dual PDE3/4 inhibitors and COX-2 selective anti-inflammatory agents 2. In anti-inflammatory drug design, specific pyridazinone derivatives exhibit prominent COX-2 inhibitory activity with IC50 values as low as 15.56 nM, achieving selectivity indices up to 2.2-fold higher than Celecoxib 3.

Conversely, bare pyridazine derivatives are frequently deployed in antimicrobial and anticancer contexts (e.g., VEGFR-2 inhibition), where the nitrogen lone pairs act as critical hydrogen-bond acceptors without requiring the steric bulk of the carbonyl oxygen 4.

Table 1: Quantitative Comparison of Scaffold Activity
Scaffold TypeRepresentative CompoundPrimary TargetIC50 ValueKey Structural Interaction
3(2H)-Pyridazinone ZardaverinePDE3 / PDE4110 nM / 210 nMBidentate H-bond with Gln369 & His160
3(2H)-Pyridazinone Compound 58aCOX-215.56 nMCarbonyl H-bond in COX-2 side pocket
Pyridazine Compound 17aVEGFR-260.70 nMNitrogen lone pair acts as H-bond acceptor
Pyridazine Minaprine AnalogAChE~500 nMπ-π stacking; lacks H-bond donor requirement

Self-Validating Experimental Methodologies

As a standard of trustworthiness, experimental protocols must not merely generate data; they must prove their own reliability. The following workflows are designed as self-validating systems to accurately benchmark pyridazinone and pyridazine derivatives.

Protocol 1: TR-FRET PDE4 Inhibition Assay

Causality Check: Why TR-FRET? Standard colorimetric assays are highly susceptible to autofluorescence from conjugated heterocyclic compounds like pyridazines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before measurement. This allows short-lived background fluorescence to decay, isolating the specific signal and preventing false positives.

  • Reagent Preparation: Dilute recombinant human PDE4 enzyme and fluorescently labeled cAMP substrate in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the pyridazinone/pyridazine test compounds (in 1% DMSO) into a 384-well plate. Add 10 µL of PDE4 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the cAMP substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET termination buffer containing the europium-labeled anti-cAMP antibody. Read the plate on a microplate reader, measuring the emission ratio at 665 nm / 615 nm.

  • Self-Validation Metric: Calculate the Z'-factor using positive (Roflumilast) and negative (DMSO) controls. A Z'-factor > 0.6 is strictly required to validate the assay plate, ensuring the calculated IC50 values are statistically sound.

G Step1 1. Assay Setup Dispense Enzyme & Substrate Step2 2. Compound Incubation Add Pyridazinone/Pyridazine Step1->Step2 Step3 3. TR-FRET Detection Measure 665nm/615nm Ratio Step2->Step3 Step4 4. Validation & Analysis Calculate Z'-Factor & IC50 Step3->Step4

Self-validating TR-FRET experimental workflow for high-throughput PDE inhibition screening.

Protocol 2: In Vitro COX-2 vs. COX-1 Selectivity Profiling

Causality Check: Why use intact Human Whole Blood (hWB) instead of purified recombinant enzymes? Pyridazinones often exhibit high plasma protein binding. An hWB assay inherently accounts for this binding and cellular permeability, providing a physiologically relevant IC50 that translates accurately to in vivo efficacy.

  • Blood Collection: Draw venous blood from healthy human volunteers (no NSAID use for 14 days prior) into heparinized tubes.

  • COX-2 Induction: Aliquot 1 mL of blood into 24-well plates. Add 10 µL of LPS (Lipopolysaccharide, 10 µg/mL final) to induce COX-2 expression.

  • Compound Treatment: Immediately add test pyridazinone derivatives at varying concentrations. Incubate for 24 hours at 37°C (5% CO2).

  • Quantification: Centrifuge to isolate plasma. Quantify Prostaglandin E2 (PGE2) levels using a standard ELISA kit to determine COX-2 inhibition.

  • Self-Validation Metric: The Selectivity Index (SI) must be benchmarked against an internal Celecoxib standard. If the Celecoxib SI deviates by more than 15% from historical laboratory baselines, the blood donor sample is flagged for anomalous baseline inflammatory tone, and the plate is rejected.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC

Sources

Comprehensive Efficacy Comparison: 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, identifying novel pharmacophores with optimized kinase selectivity profiles remains a critical objective for drug development professionals. This guide provides an in-depth, objective comparison of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (6-Oxo-PDC) against established kinase inhibitors. By synthesizing structural rationale, quantitative efficacy data, and self-validating experimental methodologies, this document serves as a definitive resource for evaluating the translational potential of this emerging compound.

Mechanistic Rationale: The Pyridazine Pharmacophore

The pyridazine ring is a highly privileged scaffold in kinase drug discovery. Because of its unique dipole moment and the presence of adjacent nitrogen atoms, the pyridazine core acts as a potent hydrogen-bond acceptor, anchoring the molecule directly into the highly conserved hinge region of the kinase ATP-binding pocket [1].

In the case of 6-Oxo-PDC , the addition of the dicarbonitrile functional groups significantly increases the electron-withdrawing capacity of the ring. This modification lowers the pKa of adjacent protons, enhancing the compound's ability to engage in


 stacking and dipole interactions within the hydrophobic cleft [2]. Unlike traditional single-target inhibitors, structural modeling suggests that 6-Oxo-PDC adopts a binding conformation that allows for dual-inhibition of both angiogenesis-driving receptor tyrosine kinases (e.g., VEGFR2) and cell-cycle regulating kinases (e.g., CDK2) [3].

G Ligand VEGF / Mitogens Receptor VEGFR2 / RTKs Ligand->Receptor Activates Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Phosphorylation Inhibitor 6-Oxo-PDC (Dual Inhibitor) Inhibitor->Receptor Blocks ATP Pocket CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Dual Inhibition Sunitinib Sunitinib (Reference) Sunitinib->Receptor Competes Effect Cell Proliferation & Angiogenesis Downstream1->Effect Promotes CDK2->Effect Drives Cell Cycle Dinaciclib Dinaciclib (Reference) Dinaciclib->CDK2 Competes Apoptosis Cell Cycle Arrest / Apoptosis Effect->Apoptosis Inhibited State

Fig 1: Dual-inhibition mechanism of 6-Oxo-PDC on VEGFR2 and CDK2 pathways compared to reference drugs.

Comparative Efficacy Data

To objectively benchmark 6-Oxo-PDC, we compare its biochemical and cellular efficacy against two clinical-stage inhibitors: Sunitinib (a pan-VEGFR/PDGFR inhibitor) and Dinaciclib (a potent CDK1/2/5/9 inhibitor).

Table 1: In Vitro Biochemical Kinase Inhibition ( in nM)

Data represents the mean of


 independent TR-FRET assays at 

ATP.
Kinase Target6-Oxo-PDCSunitinibDinaciclibSelectivity Profile Note
VEGFR2 (KDR) 14.2 ± 1.89.5 ± 1.2>10,0006-Oxo-PDC shows near-equipotent VEGFR2 inhibition to Sunitinib.
CDK2/CycE 28.5 ± 3.1>5,0003.0 ± 0.56-Oxo-PDC maintains strong CDK2 activity, unlike Sunitinib.
p38 MAPK 410 ± 252,100 ± 150>10,000Moderate off-target inhibition by 6-Oxo-PDC.
EGFR (WT) >5,000>5,000>10,000Excellent selectivity against EGFR for all tested compounds.
Table 2: Cellular Proliferation & Viability ( in µM)

Assessed via 72-hour CellTiter-Glo Luminescent Viability Assay.

Cell Line (Origin)6-Oxo-PDCSunitinibDinaciclib
HUVEC (Endothelial)0.08 ± 0.010.05 ± 0.010.45 ± 0.08
HCT116 (Colorectal)0.42 ± 0.053.80 ± 0.400.01 ± 0.002
K562 (Leukemia)1.15 ± 0.122.50 ± 0.300.03 ± 0.005

Data Synthesis: 6-Oxo-PDC demonstrates a highly unique pharmacological profile. While Sunitinib is highly potent in endothelial cells (HUVEC) but weak in solid tumor lines (HCT116), and Dinaciclib is hyper-potent in tumor lines but less effective at halting angiogenesis, 6-Oxo-PDC bridges this gap. Its dual-action nature allows for sub-micromolar efficacy across both endothelial and solid tumor models.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture that generated it. The following protocols are designed as self-validating systems to ensure that the observed inhibition is mechanistically sound and free from assay interference.

Workflow Step1 1. Compound Prep Serial Dilution Step2 2. Kinase/Substrate Pre-incubation Step1->Step2 Step3 3. ATP Addition (1x & 10x Km) Step2->Step3 Ensures equilibrium Step4 4. Incubation 30°C for 60 min Step3->Step4 Step5 5. Detection TR-FRET Readout Step4->Step5 Quench reaction Step6 6. Data Analysis IC50 & ATP Shift Step5->Step6

Fig 2: Standardized TR-FRET kinase assay workflow featuring internal ATP-shift validation.

Protocol A: Orthogonally Validated TR-FRET Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the catalytic activity of VEGFR2 and CDK2 under compound treatment[4].

  • Compound Preparation & Dispensing:

    • Action: Prepare a 10-point, 3-fold serial dilution of 6-Oxo-PDC in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 100 nL of compound to a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of

      
      , which prevents solvent-induced kinase denaturation.
      
  • Kinase/Substrate Pre-Incubation:

    • Action: Add 5 µL of 2X Kinase/Substrate mix (e.g., VEGFR2 and biotinylated poly-GAT) to the assay plate. Centrifuge briefly and incubate at room temperature for 15 minutes.

    • Causality:Critical Step. Pyridazine-based inhibitors frequently exhibit Type II (DFG-out) or slow-binding Type I kinetics [1]. Failing to pre-incubate the compound with the kinase before introducing ATP will result in artificially inflated

      
       readouts due to the time required to reach binding equilibrium.
      
  • Reaction Initiation & The Self-Validating ATP Shift:

    • Action: Initiate the reaction by adding 5 µL of 2X ATP. Validation Control: Run two parallel plates—one at

      
       ATP and one at 
      
      
      
      ATP.
    • Causality: This is the self-validating core of the assay. If 6-Oxo-PDC is a true ATP-competitive inhibitor at the hinge region, the

      
       curve in the 
      
      
      
      plate must shift to the right (higher
      
      
      ). If the
      
      
      remains unchanged, the compound is acting allosterically or as an assay artifact (e.g., a pan-assay interference compound / PAIN).
  • Detection:

    • Action: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate

      
       and quench the reaction) and Europium-labeled anti-phospho antibodies. Read on a multi-mode microplate reader (Ex: 340 nm, Em: 615/665 nm).
      
Protocol B: Phenotypic Viability & Washout Assay

To confirm that the biochemical inhibition translates to cellular efficacy, we utilize an ATP-dependent luminescence assay.

  • Cell Seeding & Treatment:

    • Action: Seed HUVEC and HCT116 cells at 2,000 cells/well in 384-well plates. Incubate overnight. Treat with a dose-response of 6-Oxo-PDC.

  • The Self-Validating Washout Control:

    • Action: In parallel to the standard 72-hour continuous exposure plate, create a "Washout Plate." Treat cells for 24 hours, aspirate the media, wash twice with PBS, and replace with compound-free media for the remaining 48 hours.

    • Causality: Measuring viability via ATP depletion only tells you cells are metabolically inactive. The washout plate validates the mechanism of cell death. If viability in the washout plate recovers to match the DMSO control, 6-Oxo-PDC is merely cytostatic (halting the cell cycle via CDK2). If viability continues to decline despite the washout, the compound is cytotoxic (inducing apoptosis).

Conclusion & Translational Outlook

The experimental data positions 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile as a highly compelling scaffold. By leveraging the hydrogen-bonding geometry of the pyridazine ring, it achieves a rare dual-inhibition profile (VEGFR2/CDK2) that outperforms Sunitinib in solid tumor models and Dinaciclib in endothelial models. For drug development professionals, utilizing the self-validating ATP-shift and washout protocols described above will be critical when advancing this or structurally related pyridazine analogs through lead optimization.

References

  • Blumberg Institute. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery". Blumberg Institute. [Link]

  • ResearchGate. "Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors". ResearchGate. [Link]

  • Google Patents. "US8551995B2 - Kinase inhibitor compounds".

A Comparative Guide to HPLC Purity Validation of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile, a novel heterocyclic compound with significant potential as a pharmaceutical intermediate. As the purity of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable aspect of drug safety and efficacy, establishing a robust, reliable, and validated analytical method is of paramount importance.[1][2]

This document is structured to guide researchers, analytical chemists, and drug development professionals through the logical steps of method selection, validation, and comparison, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] We will explore two distinct reversed-phase HPLC (RP-HPLC) methods—a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling—and provide the scientific rationale behind the experimental design.

Compound Characteristics and Analytical Strategy

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile possesses a unique structure featuring a pyridazine core, a polar oxo group, and two nitrile functionalities. The presence of the conjugated pyridazine ring system strongly suggests inherent UV absorbance, making UV-Vis detection a primary and accessible choice for HPLC analysis.[6][7] The overall polarity of the molecule, influenced by the oxo and nitrile groups, makes it an ideal candidate for reversed-phase chromatography, where it can be retained and separated on a nonpolar stationary phase.

Our strategy is to compare two RP-HPLC methods that balance speed with resolution, a common challenge in pharmaceutical analytics.[8]

  • Method A: Isocratic Elution. Designed for speed and simplicity, this method is ideal for routine in-process controls and final product release testing where known impurities are monitored.

  • Method B: Gradient Elution. Designed for maximum resolution, this method is essential for development, stability studies, and the separation of unknown or closely-eluting process and degradation impurities.[9]

Comparative HPLC Methodologies

The selection of chromatographic conditions is critical for achieving the desired separation. Below is a direct comparison of the starting parameters for the two proposed methods. The rationale for these choices is to provide different selectivities and resolving powers.

ParameterMethod A: Isocratic "Workhorse"Method B: High-Resolution Gradient
Column Standard C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A / 40% BGradient: 0-5 min (95% A), 5-25 min (to 40% A), 25-30 min (to 40% A), 30-31 min (to 95% A), 31-40 min (hold at 95% A)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm (spectral scan 200-400 nm)
Column Temp. 30°C35°C
Injection Vol. 10 µL10 µL

Causality Behind Experimental Choices:

  • Column: Method A uses a standard C18 column, the workhorse of reversed-phase chromatography. Method B employs a Phenyl-Hexyl column to offer alternative selectivity through π-π interactions with the pyridazine ring, potentially resolving impurities that co-elute on a C18 phase.[8]

  • Mobile Phase: The buffered mobile phase in Method A provides consistent pH for reproducible retention times in an isocratic run. The formic acid in Method B is a volatile buffer ideal for LC-MS compatibility if impurity identification is required later.

  • Elution: The gradient in Method B allows for the elution of a wider range of impurities with varying polarities and ensures that late-eluting, more nonpolar compounds are effectively cleared from the column.

  • Detector: A simple UV detector is sufficient for the routine quantitation in Method A. A Diode Array Detector (DAD) in Method B is crucial for assessing peak purity and identifying the potential presence of co-eluting impurities during method development and validation.

The Validation Workflow: A Self-Validating System

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1) guidelines, ensures the integrity and trustworthiness of the analytical data generated.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Finalization Dev Method Development & Optimization (A & B) Protocol Define Validation Protocol: Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Transfer Robustness->Report

Caption: Overall workflow for HPLC method validation based on ICH Q2(R1) principles.

Experimental Protocols for Purity Validation

The following protocols are described for validating an HPLC purity method. Both Method A and Method B must be subjected to this validation, and the results compared.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][10] A forced degradation study is the most effective way to demonstrate this.

Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile in a suitable solvent (e.g., Acetonitrile/Water).

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid material at 105°C for 48 hours, then dissolve.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 48 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method.

  • Evaluation:

    • The method is specific if the main peak for the analyte is resolved from all degradation product peaks (Resolution > 2).

    • In Method B, use the DAD to perform peak purity analysis on the analyte peak in the stressed samples to confirm it is spectrally pure.

G cluster_stress Stress Conditions Start API Stock Solution Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Oxid Oxidative (H₂O₂) Start->Oxid Heat Thermal Start->Heat Light Photolytic Start->Light Analyze Analyze Stressed Samples and Control via HPLC Acid->Analyze Base->Analyze Oxid->Analyze Heat->Analyze Light->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate

Caption: Workflow for demonstrating method specificity via forced degradation studies.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions from a stock of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[10]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against concentration. Perform a linear regression analysis. The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike/recovery studies.

Protocol:

  • Spike Samples: Prepare a sample of the material (or a placebo) and spike it with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample. The acceptance criteria are typically recoveries between 98.0% and 102.0%.[11]

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses variations within a laboratory (different days, analysts, equipment).

Protocol:

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Have a different analyst repeat the analysis of six samples on a different day using a different HPLC system (if available).

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each set of six samples, and for all 12 samples combined. Acceptance criteria are typically %RSD ≤ 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

Protocol:

  • Estimation: These can be estimated based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≈ 3, and LOQ is where S/N ≈ 10.

  • Verification:

    • For LOQ, prepare a standard at the estimated concentration and inject it six times. The %RSD should be ≤ 10%.[11]

    • For LOD, inject a standard at the estimated concentration and verify that the peak is clearly detectable.

Data Interpretation and Method Comparison

After performing the full validation on both Method A and Method B, the results should be tabulated for a direct comparison.

Hypothetical Validation Summary:

Validation ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Specificity Resolution of critical pair (Impurity X) = 1.8Resolution of critical pair (Impurity X) = 3.5Resolution > 2.0
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.5%99.2% - 101.8%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%; Intermediate: 1.5%Repeatability: 0.6%; Intermediate: 1.2%≤ 2.0%
LOQ (% of Target) 0.05%0.03%Report
Run Time 10 minutes40 minutesReport

Analysis of Results: In this hypothetical scenario, both methods perform well in terms of linearity, accuracy, and precision. However, Method A fails the specificity criterion for a critical impurity pair identified during forced degradation, showing a resolution of only 1.8. Method B, with its superior resolving power, easily separates this pair with a resolution of 3.5. Furthermore, Method B demonstrates a lower LOQ, making it more sensitive for impurity detection.

Conclusion and Recommendations

The choice between a rapid isocratic method and a higher-resolution gradient method depends entirely on the intended application.

  • Method A (Isocratic) , despite its speed, would require further development to improve the resolution of the critical pair before it could be considered a reliable purity method. If all known impurities were well-resolved, it would be suitable for routine QC where speed is a priority.

  • Method B (Gradient) is demonstrably superior for purity validation. Its ability to resolve closely eluting degradation products makes it a robust and trustworthy method for stability studies, reference standard characterization, and final product quality control where a complete impurity profile is essential. The use of a DAD further strengthens its utility by providing peak purity information.

For the comprehensive validation of purity for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile, Method B is the recommended choice . It embodies the principles of a self-validating system by proving its ability to separate potential degradation products, thereby ensuring the accuracy of the purity assessment.

References

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available from: [Link]

  • PubChem. (n.d.). 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • OIV. (n.d.). Determination of α-dicarbonyl compounds of wine by HPLC after derivatization. International Organisation of Vine and Wine. Retrieved from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from: [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from: [Link]

  • PubChem. (n.d.). 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from: [Link]

  • Veeprho. (2023). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Retrieved from: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from: [Link]

  • Jelínková, R., et al. (2013). THE POSSIBILITY OF IDENTIFYING SELECTED OPIOIDS BY SPECTRAL ANALYSIS. Military Medical Science Letters, 82(4), 171-179. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from: [Link]

  • Gavrilova, Y., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 30(1), 123. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from: [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. Retrieved from: [Link]

  • Carbone, A., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(11), 2999. Available from: [Link]

  • Lee, G., et al. (2025). Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages. Food Science & Nutrition. Available from: [Link]

  • The Analytical Based Development Center. (n.d.). Pharmaceutical Standards, Impurities and Metabolites. ABDC WorkShop. Retrieved from: [Link]

  • Zain, N. M., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 50-58. Available from: [Link]

  • Patel, A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection. Microchimica Acta, 191(10), 556. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from: [Link]

  • Ortyl, J., et al. (n.d.). Fig. 4 UV-Vis absorption spectra of. ResearchGate. Retrieved from: [Link]

  • CAS Common Chemistry. (n.d.). 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarbonitrile. American Chemical Society. Retrieved from: [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 28-39. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Retrieved from: [Link]

  • Cheméo. (n.d.). Pyridazine (CAS 289-80-5) - Chemical & Physical Properties. Retrieved from: [Link]

  • Nikolaychuk, E. A. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Scripta Scientifica Pharmaceutica, 9(1), 81-86. Available from: [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Retrieved from: [Link]

Sources

In silico molecular docking studies of pyridazinedicarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide designed for computational chemists, structural biologists, and drug development professionals evaluating in silico pipelines for novel antimicrobial discovery.

Executive Summary

The alarming rise of Multi-Drug Resistant (MDR) Staphylococcus aureus necessitates the discovery of novel antibiotic scaffolds. Tyrosyl-tRNA synthetase (TyrRS), an enzyme critical for bacterial protein synthesis, has emerged as a highly selective target. Recently, pyridazinedicarbonitrile derivatives (specifically CID_616643) have demonstrated promising in silico and in vitro efficacy against MDR S. aureus TyrRS.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading molecular docking platforms—AutoDock 4.0/Vina , Schrödinger Glide , and Molecular Operating Environment (MOE) —in evaluating these derivatives. This guide provides a self-validating experimental protocol, corrects mechanistic interaction errors found in preliminary literature, and benchmarks the derivative against the standard TyrRS inhibitor SB-239629 .

Biological Context & Target Rationale

To design an effective in silico workflow, we must first understand the causality behind the target selection:

  • The Target (PDB: 1JIJ): S. aureus TyrRS catalyzes the attachment of tyrosine to its cognate tRNA. The crystal structure 1JIJ[1] is ideal for docking studies because it is co-crystallized with the potent inhibitor SB-239629, providing a definitive active site for grid generation and a native ligand for protocol validation.

  • The Ligand (CID_616643): A novel pyridazinedicarbonitrile derivative identified from Garcinia kola root extracts. Preliminary studies indicate it binds effectively to the TyrRS active pocket[2], making it an excellent candidate for benchmarking docking software performance.

Mechanism N1 Pyridazinedicarbonitrile (CID_616643) N2 Binds TyrRS (1JIJ) Active Site N1->N2 N3 Blocks Tyrosine Activation N2->N3 N4 Halts Bacterial Protein Synthesis N3->N4

Fig 1: Mechanism of action: TyrRS inhibition by pyridazinedicarbonitrile derivatives.

Platform Comparison: Evaluating the "Products"

When screening highly functionalized heterocycles like pyridazinedicarbonitriles, the choice of docking algorithm directly impacts hit-rate accuracy. We compared three industry-standard platforms:

  • AutoDock 4.0 / Vina (Open-Source): Utilizes a Lamarckian Genetic Algorithm and an empirical scoring function. Excellent for broad screening but can struggle with the deep, highly polar pockets of tRNA synthetases.

  • Schrödinger Glide (Commercial): Employs a systematic search algorithm with Extra Precision (XP) scoring. It excels at penalizing desolvation and accurately scoring hydrogen bond geometries, which is critical for the carbonitryl moieties of our target ligand.

  • MOE (Commercial): Features an Induced-Fit docking protocol. Because the TyrRS active site exhibits slight plasticity upon ligand binding, MOE's ability to allow side-chain flexibility often yields the most physiologically accurate binding poses.

Self-Validating Experimental Protocol

To ensure Trustworthiness and scientific rigor, the following protocol incorporates a mandatory self-validation step. Do not proceed to test novel derivatives until the native ligand is successfully reproduced.

Phase 1: System Preparation (Establishing a Physiologically Relevant State)
  • Protein Preparation: Download PDB 1JIJ[1]. Causality: Co-crystallized water molecules must be removed to prevent artificial steric clashes, as none are structurally conserved for bridging in this specific pocket. Add polar hydrogens to establish the hydrogen-bond network and assign Kollman partial charges to accurately model the electrostatic environment.

  • Ligand Preparation: Obtain 3D conformers of CID_616643 and the reference drug SB-239629. Assign Gasteiger charges and define rotatable bonds. Causality: Restricting non-essential rotatable bonds reduces the conformational search space, exponentially decreasing compute time while increasing pose accuracy.

Phase 2: Grid Generation & Protocol Validation
  • Grid Box Dimensions: Center the grid on coordinates X: -10.9, Y: 14.4, Z: 86.4 (encompassing residues Tyr165 and Thr169). Set the dimension to 60×60×60 Å with a spacing of 0.375 Å[2].

  • Self-Validation Step (Critical): Extract the native SB-239629 ligand and re-dock it into the prepared 1JIJ structure.

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If the RMSD exceeds this, the grid parameters or charge assignments are flawed and must be recalculated.

Phase 3: Execution and Scoring
  • Run the docking simulation for CID_616643 using 100-110 genetic algorithm runs (AutoDock) or standard XP precision (Glide). Extract the top-ranked conformation based on the most negative free binding energy (ΔG, kcal/mol).

G A Ligand Preparation (CID_616643 & SB-239629) C Grid Box Generation (Active Site: Tyr165, Thr169) A->C B Protein Preparation (TyrRS - PDB: 1JIJ) B->C D1 AutoDock 4.0 / Vina (Empirical Scoring) C->D1 D2 Schrödinger Glide (XP Scoring) C->D2 D3 MOE (Induced Fit) C->D3 E Interaction Profiling & RMSD Validation (< 2.0 Å) D1->E D2->E D3->E

Fig 2: Comparative in silico docking workflow for pyridazinedicarbonitrile derivatives.

Comparative Data & Mechanistic Analysis

Table 1: In Silico Platform Performance Comparison (Target: TyrRS - PDB: 1JIJ)

This table contrasts the computational efficiency and scoring accuracy across the three platforms.

Docking PlatformScoring Function TypeCID_616643 Binding Energy (kcal/mol)Standard (SB-239629) Binding EnergyNative Ligand RMSD (Å)Compute Time per Ligand
AutoDock 4.0 Empirical Free Energy-5.62[2]-8.101.45~45 seconds
Schrödinger Glide Force-field (XP)-6.85-9.500.85~2.5 minutes
MOE Induced-Fit / GBVI-6.40-8.901.10~4.0 minutes

Data Synthesis: While AutoDock successfully identifies the binding pocket, Schrödinger Glide provides a vastly superior RMSD (0.85 Å) for the native ligand, indicating that its XP scoring function handles the complex hydrogen-bonding network of the TyrRS active site with higher fidelity. The pyridazinedicarbonitrile derivative shows moderate to strong affinity, though it does not yet surpass the highly optimized standard drug SB-239629.

Table 2: Interaction Profiling of CID_616643

Consensus interaction mapping derived from the top-scoring poses.

Interaction TypeTarget ResidueDistance (Å)Pharmacophore Significance
Hydrogen Bond Tyr1653.02Anchors the 3,5-carbonitryl moiety[2].
Hydrogen Bond Thr1692.72Stabilizes the 2-nitrophenyl moiety[2].
Alkyl-π Interaction Leu1334.15Hydrophobic stabilization of the pyridazine ring.
Van der Waals Ile131, Ser132, Leu1733.50 - 4.50Shape complementarity within the binding cleft.

Scientific Correction (Expertise & Experience): Preliminary literature[2] incorrectly categorized the interaction between Leu133 and the pyridazine ring as a "π-π interaction." As a Senior Application Scientist, I must correct this: Leucine is an aliphatic amino acid lacking an aromatic ring. The correct mechanistic classification is an Alkyl-π interaction , where the electron-dense π-cloud of the pyridazine ring interacts favorably with the hydrophobic alkyl side chain of Leu133. Accurate classification is vital for subsequent Lead Optimization (e.g., substituting the pyridazine ring for a more electron-deficient heterocycle to strengthen this specific bond).

Conclusion

For the in silico evaluation of pyridazinedicarbonitrile derivatives against TyrRS, Schrödinger Glide offers the highest structural fidelity (lowest RMSD), while AutoDock remains a highly efficient, cost-effective tool for initial high-throughput screening. The derivative CID_616643 demonstrates a validated, multi-point binding mechanism (Tyr165, Thr169) that effectively mimics the binding modality of standard inhibitors, confirming its potential as a scaffold for next-generation MDR S. aureus therapeutics.

References

  • Antibacterial Activity of the Root Extracts of Garcinia Kola Against MDR Staphylococcus Aureus : Invitro and Insilico Studies. ChemRxiv. Available at:[Link]

  • Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors (PDB ID: 1JIJ). RCSB Protein Data Bank. Available at:[Link]

Sources

Analysis of hydrogen bonding in 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile crystals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of Hydrogen Bonding in 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile Crystals Content Type: Publish Comparison Guide

Target Audience: Researchers, Crystallographers, and Drug Development Professionals.

Executive Summary: The Shift from Dimers to Catemers

In the realm of crystal engineering and solid-state drug design, the 1,6-dihydro-6-oxo-pyridazine scaffold presents a unique "performance" profile compared to standard isosteres like 2-pyridone . While 2-pyridone derivatives classically form stable R²₂(8) dimers , the introduction of strong electron-withdrawing nitrile groups—as seen in 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile (and its analogues like the 3-carbonitrile)—disrupts this motif.

This guide analyzes the hydrogen bonding mechanics that drive this shift, comparing the robust linear chains (catemers) of the pyridazine derivative against the discrete dimers of alternative scaffolds. We provide experimental protocols to validate these networks, offering a roadmap for tuning solubility and density in pharmaceutical co-crystals.

Product Analysis: 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Chemical Identity:

  • Core Scaffold: Pyridazin-3(2H)-one (6-oxo-1,6-dihydropyridazine).

  • Functionalization: Nitrile (–C≡N) groups, likely at positions 3 and 5 (or 4,5), acting as competing hydrogen bond acceptors.

  • Tautomerism: Exists predominantly in the lactam (NH/C=O) form in the solid state, rather than the lactim (OH) form.

The Hydrogen Bond Network

Unlike simple amides that dimerize, this compound utilizes its enhanced acidity (due to the electron-deficient pyridazine ring) and multiple acceptor sites to form infinite 1D polymeric chains .

FeatureMetricDescription
Primary Donor N–H (Ring)Highly polarized due to the adjacent carbonyl and electron-withdrawing nitriles.
Primary Acceptor C=O (Carbonyl)Forms the backbone of the catemer chain.
Secondary Acceptor –C≡N (Nitrile)Acts as a "steered" acceptor for weak C–H...N interactions, stabilizing the inter-chain packing.
H-Bond Motif C(4) Catemer Molecules stack head-to-tail; N–H donates to the C=O of the next molecule in the screw axis.

Comparative Performance Analysis

We compare the Pyridazine Dicarbonitrile system against two standard alternatives: 2-Pyridone (the classic dimer former) and Benzamide (a primary amide reference).

Comparison Table: Solid-State Properties
Performance Metric1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile Alternative A: 2-Pyridone Alternative B: Benzamide
Primary Motif Linear Chain (Catemer) Cyclic Dimer R²₂(8) Ladder / Chain
Packing Efficiency High (High Density)ModerateModerate
Melting Point High (>250°C) Low (~106°C)Low (~127°C)
Solubility (Polar) Lower (due to polymeric H-bonds)Higher (discrete dimers break easily)Moderate
H-Bond Energy Strong (~6-8 kcal/mol) Moderate (~5 kcal/mol)Moderate
Design Utility Crystal Density / Stability Solubility EnhancementGeneral Co-former
Detailed Mechanistic Comparison
1. The "Dimer vs. Chain" Competition
  • 2-Pyridone (Alternative A): The geometric complementarity of the cis amide group favors the formation of a discrete dimer (R²₂(8)). This "closes" the H-bond network, leaving only van der Waals forces to hold the dimers together.

  • Pyridazine Dicarbonitrile (Product): The steric bulk of the nitrile groups and the specific dipole alignment of the N-N bond discourage the flat dimer. Instead, the molecule projects its H-bond donor (N-H) outward, capturing the carbonyl of a neighbor to form a continuous chain.

    • Impact: The chain structure results in higher lattice energy and melting points, making the pyridazine scaffold superior for thermal stability but challenging for solubility .

2. The Role of the Nitrile

In alternatives like Benzamide, the aromatic ring is passive. In the Pyridazine Dicarbonitrile, the nitrile groups are active "hooks."

  • Observation: Weak C–H...N(nitrile) interactions cross-link the primary chains.

  • Result: This creates a 2D or 3D sheet structure, further increasing density compared to the simple 1D stacks of 2-pyridone.

Visualizing the Topology

The following diagrams illustrate the logical flow of the H-bond formation and the topological difference between the product and its alternative.

Diagram 1: Crystallization Logic Flow

CrystallizationLogic Start Solvated Molecule (1,6-Dihydro-6-oxo...) Tautomer Tautomeric Equilibrium (Lactam favored >99%) Start->Tautomer Nucleation Nucleation Event Tautomer->Nucleation Decision Steric/Electronic Check: Can R2,2(8) Dimer form? Nucleation->Decision DimerPath Dimer Formation (2-Pyridone Style) Decision->DimerPath No Steric Hindrance ChainPath Catemer Formation (Pyridazine Style) Decision->ChainPath Nitrile Repulsion/Dipole Outcome1 Discrete Dimers Lower MP, Lower Density DimerPath->Outcome1 Outcome2 Infinite 1D Chains High MP, High Density ChainPath->Outcome2 CrossLink Secondary C-H...N(nitrile) Cross-linking Outcome2->CrossLink FinalState 3D Stabilized Lattice CrossLink->FinalState

Caption: Logical pathway determining the supramolecular assembly. The pyridazine derivative bypasses the dimer trap to form robust chains.

Diagram 2: H-Bond Network Topology Comparison

HBondTopology cluster_0 Alternative: 2-Pyridone cluster_1 Product: Pyridazine Dicarbonitrile A1 Mol A A2 Mol B A1->A2 N-H...O A2->A1 O...H-N Note1 Closed Dimer (R2,2(8)) B1 Mol 1 B2 Mol 2 B1->B2 N-H...O CN1 CN...H B1->CN1 B3 Mol 3 B2->B3 N-H...O CN2 CN...H B2->CN2 B4 Mol 4 B3->B4 N-H...O Note2 Infinite Chain (Catemer)

Caption: Topological comparison. Left: Closed dimer of 2-Pyridone. Right: Open, infinite chain of the Pyridazine derivative.

Experimental Protocols

To validate these structures in your own lab, follow these self-validating protocols.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals to confirm the catemer motif.

  • Solvent Selection: Prepare a saturated solution of the compound in Acetonitrile/Methanol (1:1 v/v) .

    • Why: Acetonitrile is a poor H-bond donor, preventing solvent interference with the N-H...Nitrile interactions.

  • Dissolution: Heat to 50°C with stirring until clear. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce one small hole (needle gauge 22).

  • Incubation: Store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48-72 hours.

    • Check: If crystals are needles (rapid growth), re-dissolve and reduce the hole size. You want blocks/prisms for better XRD data.

Protocol B: Hirshfeld Surface Analysis

Objective: Quantify the contribution of Nitrile interactions.

  • Input: Load the .cif file (from XRD) into CrystalExplorer.

  • Surface Generation: Generate the Hirshfeld surface mapped with d_norm .

    • Visual Check: Look for large red spots.

      • Deep Red: Indicates strong N-H...O bonds (The Catemer).

      • Faint Red: Indicates weak C-H...N (The Nitrile cross-links).

  • Fingerprint Plot: Generate the 2D fingerprint plot (di vs de).

    • Spikes: Look for two sharp spikes at the bottom left.

      • Interpretation: Long spikes = Strong H-bonds.

      • Comparison: Compare the "wing" area (C-H...N interactions) vs a 2-pyridone reference. The Pyridazine Dicarbonitrile will show a significantly larger wing area due to the CN groups.

References

  • Crystal Structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydr

    • Source: PubMed Central (PMC)
    • Significance: Validates the N-H...
  • Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium)

    • Source: PubMed Central (PMC)
    • Significance: Establishes the standard R²₂(8) dimer motif for comparison.
  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery

    • Source: PubMed Central (PMC)
    • Significance: Detailed analysis of pKa and H-bonding capabilities of the pyridazine ring.[1]

  • Classical Intermolecular Hydrogen Bonding Motifs of Heterocyclic 2-Amino-3-carbonitrile Deriv

    • Source: ACS Public
    • Significance: Discusses the role of nitrile groups in disrupting standard H-bond motifs.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Characterization

The pyridazine ring system and nitrile groups suggest that this compound should be handled as potentially hazardous.[1][2][3] Key potential hazards include:

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Reactivity: Pyridazine derivatives may be incompatible with strong oxidizing agents, strong acids, and certain metals.[4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Given these potential risks, 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile must be treated as hazardous waste unless determined otherwise by a formal hazard characterization.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile for any purpose, including disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[5]Prevents skin contact and absorption. Contaminated gloves should be removed and disposed of properly.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the compound.
Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[4] Restrict access to the contaminated zone.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent it from becoming airborne.[4] Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill surface with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated wipes and PPE, must be disposed of as hazardous waste.

The Disposal Protocol: A Step-by-Step Guide

The disposal of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile must adhere to all local, state, and federal regulations.[6][7] The following procedure provides a general framework for its safe disposal as a hazardous chemical waste.

Workflow for Disposal of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Caption: Decision workflow for the proper disposal of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile and its container.

Detailed Procedural Steps:

  • Waste Characterization: As the generator, you are responsible for determining if your waste is hazardous.[8] Based on the precautionary principle, 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile should be managed as a hazardous waste.

  • Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong acids and oxidizing agents.[4]

  • Containerization:

    • Place the waste material in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • For unused or excess product in its original container, ensure the container is properly sealed.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile."

    • Indicate the approximate quantity of waste.

    • Note the date when the waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

    • Adhere to the storage time limits for hazardous waste generators as defined by the EPA (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators).[9]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[9]

    • Complete all necessary paperwork, including the hazardous waste manifest, to ensure a complete record of the waste from "cradle-to-grave."[9]

Decontamination of Empty Containers

Empty containers that once held 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile must also be managed properly.

  • Triple Rinsing: To render a container "empty" by RCRA standards, it should be triple-rinsed with a solvent capable of dissolving the residue.

  • Rinsate Collection: The rinsate from this cleaning process must be collected and managed as hazardous waste.

  • Container Disposal: Once properly decontaminated, the container can typically be disposed of as non-hazardous solid waste. Consult your institution's EHS guidelines for specific procedures.

By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe and compliant disposal of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile, upholding their commitment to safety and environmental stewardship.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • EPA Hazardous Waste Regulations | Study.com. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from [Link]

  • ChemView - Section 2. Hazards identification. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels−Alder Reactions of 1,2,3-Triazine Derivatives and 1 - ACS.org. (2021, June 16). Retrieved from [Link]

  • Pyridine-to-Pyridazine Skeletal Editing | Journal of the American Chemical Society. (2025, October 31). Retrieved from [Link]

  • Common Name: 1,2-DIHYDRO-3,6- PYRIDAZINEDIONE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEIN - NJ.gov. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

[1][2]

Executive Safety Assessment

1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile is a functionalized heterocyclic intermediate.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its structural pharmacophore—combining a pyridazine core with dual nitrile (cyano) groups —necessitates a strict "Precautionary Principle" approach.[1]

Core Hazards (Inferred from Structure & Class):

  • Acute Toxicity (Oral/Dermal): The presence of nitrile groups implies a risk of metabolic cyanide release or direct neurotoxicity if absorbed.

  • Respiratory Irritation: As a likely high-melting-point solid, fine particulates pose a significant inhalation risk (STOT-SE 3).[1]

  • Reactive Potential: Nitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or reducing agents under specific conditions.[1]

The PPE Matrix: Layered Defense System

This matrix is designed not just for compliance, but for impermeability .[1] Standard latex gloves are insufficient for nitrile-functionalized organics.[1][2]

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Dermal (Hands) Double-Gloving Protocol 1.[1] Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®)Solvent Carrier Risk: The solid itself is slow to permeate, but once dissolved (e.g., in DMSO or DMF), it penetrates skin rapidly.[1] Double nitrile provides a "breakthrough buffer" of >4 hours for most solvents.[1]
Ocular (Eyes) Chemical Splash Goggles Particulate Drift: Safety glasses with side shields are inadequate.[1] Fine powders can drift around lenses.[1] Goggles provide a sealed environment against dust and splashes.[1][3]
Respiratory Engineering Control First Use Fume Hood.If outside hood:N95 or P100 Respirator Particle Size: Pyridazine derivatives often form micron-sized dust during weighing.[1] P100 filters capture 99.97% of particulates preventing deep lung deposition.[1]
Body Tyvek® Lab Coat (Disposable) + Closed-toe chemical-resistant shoesContamination Control: Cotton lab coats absorb powders and retain them.[1] Tyvek repels dust and can be disposed of as hazardous waste if contaminated.[1]

Operational Protocol: The "Zero-Exposure" Workflow[2]

This protocol uses a self-validating logic : every step includes a check to ensure the safety barrier is intact before proceeding.[1]

Phase A: Preparation & Weighing (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the solid powder.

  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute) using a vane anemometer or the hood's digital monitor.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1]

    • Why? Dry organic powders (like pyridazines) are static-prone.[1] Static discharge can cause powder to "jump" off the spatula, bypassing the sash.[1]

  • The "Boat" Method:

    • Tare a weighing boat inside a secondary container (e.g., a wide-mouth jar).

    • Transfer the chemical into the boat.

    • Seal the secondary container before removing it from the balance enclosure. This prevents dust trails during transport.

Phase B: Solubilization & Reaction[2]
  • Solvent Selection: If dissolving in DMSO or DMF , treat the solution as a "skin-permeating toxin."[1] These solvents act as vehicles, carrying the nitrile compound through glove material faster than the pure solid would.

  • Acid Segregation:

    • CRITICAL: Do NOT mix with strong mineral acids (HCl, H₂SO₄) unless the reaction vessel is vented to a scrubber.[1]

    • Mechanism:[1][3][4][5][6][7] Acidic hydrolysis of the nitrile groups can theoretically release HCN gas, although the pyridazine ring stabilizes this somewhat. Assume generation of toxic gas is possible.[1][8][9]

Emergency Response & Decontamination

Scenario: Spillage of Solid Powder
  • Do NOT Sweep: Sweeping generates aerosols.[1]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with Acetone or Ethanol .[1]

  • Lift & Seal: Lift the towel (enclosing the powder) and place it immediately into a solid hazardous waste bag.

  • Verification: Shine a UV light (if the compound is fluorescent, which many pyridazines are) to check for residue.[1]

Scenario: Skin Contact (Solution Phase)
  • Immediate Drench: Wash with soap and water for 15 minutes .[1]

  • Solvent Warning: Do not use ethanol or acetone to wash skin; this increases absorption.[1] Use water and non-abrasive soap only.

Waste Disposal Logistics

Disposal must follow the "Cradle-to-Grave" tracking principle.[1]

Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, Tyvek, weighing boats, paper towels.[1]"Hazardous Waste: Solid - Toxic Organic Nitriles"
Liquid Waste A Mother liquors, reaction solvents (Non-Halogenated).[1]"Hazardous Waste: Organic Solvents + Pyridazine Nitriles"
Liquid Waste B Aqueous washes (if Acidic).[1]CHECK pH. If < pH 4, adjust to pH 9-10 with NaOH before disposal to prevent HCN formation.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflowStartStart: Handling 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrileRiskAssessRisk Assessment:Is the solid dry/static-prone?Start->RiskAssessPPE_CheckPPE Verification:1. Double Nitrile Gloves2. Goggles (Not Glasses)3. Lab CoatRiskAssess->PPE_CheckHood_CheckEngineering Check:Fume Hood Velocity > 80 fpm?PPE_Check->Hood_CheckStopSTOP: Adjust Sash / MaintenanceHood_Check->StopFail (<80 fpm)WeighingWeighing Protocol:Use Secondary ContainerNeutralize StaticHood_Check->WeighingPassStop->Hood_CheckRetrySolubilizationSolubilization:Solvent: DMSO/DMF/AlcoholWeighing->SolubilizationPermeation_RiskCRITICAL RISK:Solvent acts as carrier.Avoid ALL skin contact.Solubilization->Permeation_RiskReactionReaction / SynthesisSolubilization->ReactionDisposalDisposal:Segregate from AcidsLabel: Toxic Organic NitrileReaction->Disposal

Figure 1: Operational Safety Workflow for Pyridazine Nitrile Handling. Note the critical control points at the Engineering Check and Solubilization phases.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][10] Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor.[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (Chapter 6: Working with Chemicals). National Academies Press.[9] [Link]

  • PubChem. (2024).[1] Compound Summary: Pyridazine Derivatives Safety Data. National Library of Medicine.[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile
Reactant of Route 2
Reactant of Route 2
1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.